[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Beschreibung
Eigenschaften
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLRTFWKQNLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS number lookup
An In-Depth Technical Guide to [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for professionals in the field.
Chemical Identity and Physicochemical Properties
CAS Number: 926251-50-5[1]
Molecular Formula: C₉H₁₁F₂NO₂
Molecular Weight: 203.19 g/mol
Chemical Structure:
Caption: 2D structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
The incorporation of a difluoromethoxy (OCF₂H) group is a strategic choice in medicinal chemistry.[2] This moiety can significantly alter the physicochemical properties of a parent compound, influencing its lipophilicity, metabolic stability, and receptor binding affinity.[3] The difluoromethoxy group is a bioisostere for other functional groups and can fine-tune the electronic properties of the aromatic ring.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis Pathway
The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine typically starts from commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde). A common synthetic route involves the difluoromethylation of the hydroxyl group, followed by reductive amination of the aldehyde.
Workflow 1: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Caption: A general synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde[5]
This protocol is adapted from a known procedure for the synthesis of a key intermediate.
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a suitable solvent such as DMF, add a base (e.g., cesium carbonate) and sodium 2-chloro-2,2-difluoroacetate.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 100°C) for several hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture and acidify it with an acid like hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
The unique properties conferred by the difluoromethoxy group make [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine a valuable building block in drug discovery.
-
Fine-Tuning Physicochemical Properties: The incorporation of fluorinated functional groups like difluoromethoxy is a widely used strategy to optimize the properties of drug candidates.[2]
-
Dopamine Receptor Ligands: Structurally related compounds have shown activity as dopamine receptor antagonists.[5] The specific substitution pattern of the title compound makes it an interesting candidate for exploring structure-activity relationships (SAR) in this area.
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other groups, such as a hydroxyl or methoxy group, to improve metabolic stability and pharmacokinetic profiles.[3]
Analytical Methodologies
The analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and its potential metabolites can be achieved using modern analytical techniques.
Workflow 2: Analytical Workflow for Compound Characterization
Caption: A typical analytical workflow for the compound.
Protocol: LC-MS/MS Analysis
A highly sensitive and specific method for the quantification of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in biological matrices can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Sample Preparation: Extract the analyte from the matrix using solid-phase extraction (SPE) or liquid-liquid extraction.[8]
-
Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile).[6]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] The precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be monitored.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid contact with skin and eyes.[11] Avoid inhalation of dust or vapors.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Conclusion
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a valuable and versatile building block for drug discovery and development. Its unique combination of a difluoromethoxy group and a primary amine on a substituted phenyl ring offers medicinal chemists a tool to modulate the physicochemical and pharmacological properties of lead compounds. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their research endeavors.
References
- Covetrus North America. (2018, May 17).
- Fisher Scientific. (2009, July 22).
- Synquest Labs. 3-(Difluoromethoxy)phenol.
- Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- PMC.
- Eurofins. (2023, December 10). Analytical Method Summaries.
- BLD Pharm. 1106917-71-8|(3-(Difluoromethoxy)phenyl)methanamine hydrochloride.
- PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- PubChem. 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide.
- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
- BOC Sciences. CAS 112058-89-6 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
- MDPI. (2025, July 18).
- ScienceDirect. (2026, January 7).
- MilliporeSigma.
- Cayman Chemical. 3,4-DMA-NBOMe (hydrochloride).
- Echemi. (2019, July 15). 2-(2,4-Difluorophenoxy)
- CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- ChemRxiv. (2025, March 12). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- PubChemLite. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride.
- OPUS. (2025, August 28). Analytical Methods.
- PubMed. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.
Sources
- 1. 1106917-71-8|(3-(Difluoromethoxy)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. echemi.com [echemi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. northamerica.covetrus.com [northamerica.covetrus.com]
A Spectroscopic and Structural Elucidation Guide to [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
An In-Depth Technical Guide
Abstract: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a substituted benzylamine derivative featuring the increasingly important difluoromethoxy functional group. The incorporation of fluorinated motifs like -OCHF₂ is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity[1]. Consequently, the unambiguous structural characterization of such building blocks is paramount for drug discovery and development professionals. This guide provides a comprehensive overview of the expected spectroscopic signature of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, leveraging foundational principles and data from closely related precursors. We present detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the underlying scientific rationale and standard protocols for data acquisition.
Molecular Structure and Key Analytical Features
The first step in any analytical endeavor is a thorough understanding of the molecule's structure. The key functional groups—a primary amine, a methoxy ether, an aromatic ring, and the diagnostic difluoromethoxy group—each provide a unique handle for spectroscopic analysis. For clarity in subsequent NMR discussions, the atoms are systematically numbered.
Caption: Molecular structure and atom numbering scheme.
Synthetic Context: Reductive Amination
The target compound is most efficiently prepared via reductive amination of its corresponding aldehyde, 3-methoxy-4-(difluoromethoxy)benzaldehyde. This precursor is readily synthesized from vanillin[2]. Understanding the synthetic route is critical for anticipating potential impurities, such as unreacted aldehyde or over-alkylated amine species, which would be readily detectable by the spectroscopic methods outlined below.
Caption: General synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a full picture of the carbon skeleton, proton environments, and the unique fluorine-containing moiety.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. If amine proton exchange is slow, a D₂O exchange experiment can be performed to confirm the N-H signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals as singlets (unless coupled to fluorine).
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum may also be acquired to confirm H-F coupling. An appropriate fluorine-containing reference standard should be used if not referencing internally.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The difluoromethoxy group provides a highly characteristic triplet that is a key identifier for this class of compounds.
| Proton Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H on C2 | ~ 6.95 | d (doublet) | J ≈ 1.8 Hz | Shows small meta-coupling to H-6. |
| H on C5 | ~ 6.85 | d (doublet) | J ≈ 8.2 Hz | Shows ortho-coupling to H-6. |
| H on C6 | ~ 6.80 | dd (doublet of doublets) | J ≈ 8.2, 1.8 Hz | Coupled to both H-5 (ortho) and H-2 (meta). |
| H on C7 (-CH₂NH₂) | ~ 3.80 | s (singlet) | - | Benzylic protons adjacent to the amine. |
| H on N (-NH₂) | ~ 1.5 - 2.5 | br s (broad singlet) | - | Signal is concentration-dependent and D₂O exchangeable. |
| H on C9 (-OCH₃) | ~ 3.88 | s (singlet) | - | Methoxy protons, sharp singlet. |
| H on C8 (-OCHF₂) | ~ 6.55 | t (triplet) | ²JHF ≈ 74 Hz | Key Signature Signal. Triplet due to coupling with two equivalent fluorine atoms. The large chemical shift is characteristic. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework. The carbon of the difluoromethoxy group will appear as a triplet due to the strong one-bond C-F coupling, another crucial diagnostic peak.
| Carbon Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted Coupling Constant (J, Hz) |
| C1 | ~ 135 | s (singlet) | - |
| C2 | ~ 112 | s (singlet) | - |
| C3 | ~ 140 | m (multiplet) | C-F coupling |
| C4 | ~ 150 | m (multiplet) | C-F coupling |
| C5 | ~ 115 | s (singlet) | - |
| C6 | ~ 120 | s (singlet) | - |
| C7 (-CH₂NH₂) | ~ 46 | s (singlet) | - |
| C8 (-OCHF₂) | ~ 116 | t (triplet) | ¹JCF ≈ 258 Hz |
| C9 (-OCH₃) | ~ 56 | s (singlet) | - |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. For this molecule, a single signal is expected, which will be split into a doublet by the geminal proton.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F on C8 (-OCHF₂) | ~ -80 to -95 | d (doublet) | ²JFH ≈ 74 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3250 | Medium, broad | Primary amines show two bands (asymmetric and symmetric stretching). |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From -CH₂- and -OCH₃ groups. |
| C=C Stretch (Aromatic) | 1610, 1515 | Medium-Strong | Characteristic ring vibrations. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |
| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong | |
| C-F Stretch | 1100 - 1000 | Very Strong | Key Signature Bands. The difluoro group will produce intense absorption in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern, serving as a final confirmation of the identity.
Experimental Protocol: MS Data Acquisition
-
Instrument: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source, often coupled to a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample into the ESI source operating in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum (ESI-MS)
-
Molecular Formula: C₉H₁₁F₂NO₂
-
Exact Mass: 203.0758
-
Predicted Molecular Ion: In ESI positive mode, the most prominent ion will be the protonated molecule, [M+H]⁺, at m/z 204.0836 .
The primary fragmentation pathway in mass spectrometry for benzylamines is the cleavage of the C-N bond, which results in the formation of a highly stable benzylic carbocation. This fragment is often the most abundant peak (the base peak) in the spectrum.
Caption: Primary fragmentation pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine relies on the synergy of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the unique triplet signals arising from the -OCHF₂ group's H-F and C-F couplings. ¹⁹F NMR provides direct confirmation with a characteristic doublet. IR spectroscopy will show strong C-F stretching bands and the characteristic N-H stretches of the primary amine. Finally, mass spectrometry will confirm the molecular weight and show a dominant fragmentation pattern corresponding to the stable benzylic cation. Together, these methods provide a robust and self-validating system for the unequivocal identification and quality assessment of this valuable fluorinated building block.
References
-
The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Ngai, M. Y., et al. (2017). Synthesis of Trifluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
Bruker. General NMR Spectroscopy Principles. [Link]
-
Agilent Technologies. Mass Spectrometry (MS) Principles. [Link]
Sources
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine physical and chemical properties
This guide details the physical and chemical properties, synthesis, and medicinal chemistry applications of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine , a specialized fluorinated building block used in drug discovery.
Chemical Identity & Structural Analysis
This compound is a benzylamine derivative characterized by a "reverse" substitution pattern compared to common PDE4 inhibitors (like roflumilast precursors). It features a lipophilic difluoromethoxy (
| Attribute | Detail |
| IUPAC Name | [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine |
| CAS Number | 926251-50-5 |
| Synonyms | 3-(Difluoromethoxy)-4-methoxybenzylamine; 1-[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| SMILES | |
| Key Functionality | Primary Amine (Nucleophile), Difluoromethyl Ether (H-bond donor/acceptor), Methoxy Ether |
Structural Visualization
The following diagram illustrates the core pharmacophore features of the molecule, highlighting the electronic influence of the fluorinated ether.
Figure 1: Pharmacophore analysis showing the electronic interplay between substituents.
Physical & Chemical Properties
The introduction of the difluoromethoxy group significantly alters the physicochemical profile compared to the non-fluorinated analog (veratrylamine). The
Physicochemical Data Table
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for benzylamine derivatives.*
| Property | Value | Context/Implication |
| Physical State | Pale yellow oil or low-melting solid | Typical for low-MW benzylamines. |
| Boiling Point | 255–260°C (760 mmHg) | High BP due to amine H-bonding. |
| Density | ~1.24 g/cm³ | Higher than non-fluorinated analogs (~1.1 g/cm³) due to F atoms. |
| pKa (Amine) | 8.9 – 9.2 | Slightly less basic than unsubstituted benzylamine (9.5) due to electron-withdrawing |
| LogP | 1.35 ± 0.3 | Moderate lipophilicity; optimal for CNS or cell membrane penetration. |
| H-Bond Donors | 2 | 1 from |
| H-Bond Acceptors | 4 | N, O (methoxy), O (ether), F atoms. |
Synthesis & Experimental Protocols
The synthesis requires careful regiochemical control. The most robust route begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) rather than Vanillin, ensuring the difluoromethoxy group is installed at the 3-position.
Synthetic Workflow
-
Difluoromethylation: Alkylation of the phenol using sodium chlorodifluoroacetate (a source of difluorocarbene).
-
Reductive Amination: Conversion of the aldehyde to the amine via an oxime or imine intermediate.
Figure 2: Two-step synthetic route from Isovanillin.
Detailed Protocol
Step 1: Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde[1][2][3]
-
Reagents: Isovanillin (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),
(1.5 eq), DMF/Water (9:1). -
Procedure:
-
Dissolve Isovanillin (e.g., 10 g) in DMF (100 mL) and water (10 mL).
-
Add
and heat to 90°C. -
Add Sodium chlorodifluoroacetate portion-wise over 2 hours. Caution: Gas evolution (
) occurs.[4] -
Stir at 95-100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over
, and concentrate.[5] -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
-
Step 2: Reductive Amination to Methanamine
-
Reagents: Aldehyde intermediate (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the aldehyde in dry Methanol.
-
Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine in situ.
-
Cool to 0°C and add
slowly. -
Stir at room temperature for 16 hours.
-
Quench: Acidify with 1N HCl to pH ~2 (to decompose borate complexes), then basify with NaOH to pH >12.
-
Extraction: Extract the free amine into DCM.
-
Isolation: Convert to HCl salt for storage by adding HCl in dioxane/ether, filtering the precipitate.
-
Medicinal Chemistry Applications
This compound is a critical bioisostere in the optimization of PDE4 inhibitors and kinase inhibitors.
Bioisosteric Rationale
-
Metabolic Stability: The
group blocks the rapid O-demethylation often seen with methoxy groups at the 3-position (a common metabolic soft spot in catechols). -
Lipophilicity Tuning: Replacing
with increases LogP by approximately 0.6 units, enhancing membrane permeability without introducing the excessive lipophilicity of a group. -
Hydrogen Bonding: The
proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique interactions in the binding pocket (e.g., with backbone carbonyls) that a methoxy group cannot.
Application in PDE4 Inhibition
In the context of PDE4 inhibitors (like Roflumilast analogs), the dialkoxyphenyl pharmacophore is essential for binding to the invariant glutamine residue in the active site.
-
Roflumilast Pattern: 3-cyclopropylmethoxy, 4-difluoromethoxy.[3]
-
Target Pattern: 3-difluoromethoxy, 4-methoxy.[2][3][6][7][8][9]
-
Utility: This specific amine allows researchers to "flip" the substituents to probe the steric tolerance of the hydrophobic pocket (sub-pocket Q) in the enzyme.
Handling & Safety Information
-
GHS Classification (Predicted):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) – Due to primary benzylamine.
-
Acute Toxicity: Category 4 (Oral).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb
from air to form carbamates. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Compound Registry: CAS 926251-50-5.[8] Chemical Book / PubChem.
-
Synthesis of Difluoromethoxyarenes: Zafrani, Y. et al. "Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols." Journal of Organic Chemistry, 2009. Link
-
PDE4 SAR Studies: Hatzelmann, A. et al. "The preclinical pharmacology of roflumilast, a selective, orally active phosphodiesterase 4 inhibitor." Journal of Pharmacology and Experimental Therapeutics, 2001. Link
-
Bioisosterism of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
Sources
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. Our Products [13.235.231.239]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(二氟甲氧基)-4-甲氧基苯甲醛 CAS#: 153587-11-2 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 7. CAS#:153587-11-2 | 3-(difluoromethoxy)-4-methoxybenzaldehyde | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 153587-11-2_3-二氟甲氧基-4-甲氧基苯甲醛CAS号:153587-11-2_3-二氟甲氧基-4-甲氧基苯甲醛【结构式 性质 英文】 - 化源网 [chemsrc.com]
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine purity and characterization
Technical Whitepaper: Quality Assurance & Characterization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Introduction & Molecular Architecture
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a high-value pharmacophore intermediate, frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive small molecules.[1] Its structural uniqueness lies in the difluoromethoxy (
Unlike the trifluoromethoxy group (
Key Physicochemical attributes:
-
Molecular Formula:
-
Molecular Weight: 203.19 g/mol
-
Key Feature: The
group acts as a weak hydrogen bond donor ( -acidity) due to the electron-withdrawing fluorine atoms polarizing the bond.[1]
Synthesis-Derived Impurity Profiling
To validate purity, one must understand the genesis of impurities.[1] The commercial synthesis typically proceeds via the difluoromethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde), followed by reductive amination.[1]
The Critical Regioisomer Challenge
The starting material, isovanillin , often contains trace amounts of vanillin (4-hydroxy-3-methoxybenzaldehyde).[1] Since the difluoromethylation conditions (e.g.,
Reductive Amination By-products
The conversion of the aldehyde to the amine (via oxime or imine) is prone to "dimerization," where the product amine reacts with the starting aldehyde to form a secondary amine (Schiff base) which is subsequently reduced.
Graphviz Diagram: Synthesis & Impurity Vector Map
Caption: Figure 1. Synthesis pathway highlighting the origin of the critical regioisomer (Impurity A) and the dimerization byproduct (Impurity B).
Analytical Characterization Strategy
Standard C18 HPLC can struggle to separate the regioisomers due to their identical polarity.[1] Therefore, a multi-modal approach combining
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural authentication.[1] The difluoromethoxy group has a distinct signature.
- NMR: The two fluorine atoms are equivalent and split by the single geminal proton.[1]
-
NMR: The methine proton of the
group appears as a triplet (t) due to splitting by two fluorines.
HPLC Method Development
Primary amines often tail on silica-based columns due to interaction with residual silanols.[1]
-
Recommendation: Use a high-pH stable hybrid column (e.g., Waters XBridge or Phenomenex Gemini) with an ammonium bicarbonate buffer (pH 10).[1] At this pH, the amine is uncharged (free base), improving peak shape and retention.[1]
Table 1: Validated HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Hybrid Particle (e.g., XBridge BEH C18), |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amine absorption) and 254 nm (Aromatic) |
| System Suitability | Tailing Factor < 1.5; Resolution (Target vs. Dimer) > 2.0 |
Validated Purity Protocol (SOP)
This protocol ensures the material meets "Pharma Grade" (>98%) specifications.
Graphviz Diagram: Analytical Decision Tree
Caption: Figure 2. Analytical decision matrix. Note that regioisomeric impurities detected by NMR often necessitate lot rejection due to separation difficulties.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 5 mg of sample in 1 mL of Acetonitrile:Water (50:50).
-
HPLC Run: Inject 5 µL using the conditions in Table 1.
-
NMR Verification: Dissolve 10 mg in
. -
Salt Formation (Optional for Stability): If storing for long periods, convert the free base to the Hydrochloride (HCl) or Fumarate salt.[1] The free amine absorbs
from the air to form carbamates.[1]-
Procedure: Dissolve amine in
, add 1M HCl in dropwise. Filter the white precipitate.[1]
-
Handling & Stability
-
Stability: The difluoromethoxy group is generally stable to basic and neutral conditions.[1] However, prolonged exposure to strong Lewis acids at high temperatures can lead to cleavage of the
bond.[1] -
Storage: Store as the HCl salt at 2-8°C, under Argon. The free amine is hygroscopic and air-sensitive (carbamate formation).[1]
-
Safety: The metabolic breakdown of difluoromethoxy compounds is generally safer than trifluoromethoxy compounds, but standard PPE is required.[1] Avoid inhalation of dusts.[1]
References
-
Erickson, J. A., et al. (2025).[1] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Review.
-
Zafrani, Y., et al. (2018).[1] "Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts." Journal of Fluorine Chemistry, 152, 2-11.[1][4]
-
Hu, J., et al. (2017).[1][5] "The stability and reactivity of tri-, di-, and monofluoromethyl groups on arenes." Organic Chemistry Frontiers, 4, 214-223.[1][5]
-
Ochi, Y., et al. (2018).[1][4] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid." Synform, A197–A199.[1][4]
-
Heide, M., et al. (2025).[1][6] "Analytical Methods for Active Pharmaceutical Ingredient Screening." Analytical Methods, Royal Society of Chemistry.[1][6]
Sources
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine starting material for synthesis
Technical Guide: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Executive Summary
This technical guide details the high-purity synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine , a critical fluorinated building block in medicinal chemistry. The difluoromethoxy (–OCHF
This guide prioritizes a non-ozone-depleting synthetic route, replacing gaseous chlorodifluoromethane (Freon-22) with Sodium Chlorodifluoroacetate (SCDA) as the difluorocarbene source. The protocol is designed for reproducibility, safety, and scalability, utilizing a two-stage transformation: regioselective difluoromethylation followed by a selective reductive amination sequence.
Retrosynthetic Analysis
The target molecule is a benzylamine derivative. The primary challenge is the introduction of the difluoromethoxy group at the meta position relative to the alkyl chain, while maintaining the integrity of the para-methoxy group.
-
Target: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
-
Precursor: 3-(Difluoromethoxy)-4-methoxybenzaldehyde[1][2][3]
-
Starting Material: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Strategic Rationale: Direct difluoromethylation of isovanillin is chosen over the demethylation of veratraldehyde because isovanillin is commercially available and allows for immediate, regioselective alkylation of the free phenol.
Figure 1: Retrosynthetic breakdown of the target amine to the commercially available Isovanillin.
Critical Chemical Transformations
The Difluoromethylation Step (Carbene Insertion)
Historically, this step utilized Chlorodifluoromethane (ClCHF
The Modern Standard: Sodium Chlorodifluoroacetate (SCDA)
SCDA is a stable solid that undergoes thermal decarboxylation to generate difluorocarbene (:CF
-
Reagent: Sodium Chlorodifluoroacetate (ClCF
CO Na) -
Solvent: DMF or NMP (High boiling point polar aprotic is required for decarboxylation at 95–100°C).
-
Mechanism:
-
Base (
) deprotonates Isovanillin Phenoxide. -
SCDA decarboxylates
Difluorocarbene (:CF ) + NaCl + CO . -
:CF
attacks Phenoxide Difluoromethyl ether anion. -
Protonation (from trace water or workup)
Product.
-
The Amine Installation (Oxime Route)
Direct reductive amination of aldehydes with ammonia often yields secondary amine dimers. To ensure high selectivity for the primary amine , this guide utilizes the Oxime Intermediate Route .
-
Oximation: Aldehyde + Hydroxylamine
Oxime. -
Reduction: Oxime + Zn/HCl or H
/Pd-C Primary Amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde
| Parameter | Specification |
| Substrate | Isovanillin (1.0 eq) |
| Reagent | Sodium Chlorodifluoroacetate (SCDA) (2.5 eq) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Dimethylformamide) [0.5 M concentration] |
| Temperature | 100°C |
| Time | 4–6 Hours |
Procedure:
-
Charge a round-bottom flask with Isovanillin (15.2 g, 100 mmol) and DMF (200 mL).
-
Add
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes to generate the phenoxide (color change to yellow/orange). -
Add SCDA (38.1 g, 250 mmol) in a single portion.
-
Heat the mixture to 100°C . Note: Evolution of CO
gas will be observed. Ensure proper venting. -
Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, replaced by the non-polar product (Rf ~0.6).
-
Workup: Cool to room temperature. Pour into ice-water (1 L). Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Brine (3 x 100 mL) to remove DMF. Dry over
and concentrate. -
Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Appearance: Pale yellow oil or low-melting solid.
-
Step 2: Conversion to [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Part A: Oxime Formation
-
Dissolve the aldehyde from Step 1 (20.2 g, 100 mmol) in Ethanol (200 mL).
-
Add Hydroxylamine Hydrochloride (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol).
-
Reflux for 2 hours.
-
Concentrate solvent, resuspend in water, and extract with DCM. The oxime intermediate is usually pure enough for the next step.
Part B: Reduction to Amine
Method Selection: Zinc/HCl is chosen for robustness and cost-efficiency in a standard lab setting, though Hydrogenation (H
-
Dissolve the crude oxime (approx. 100 mmol) in Acetic Acid (150 mL).
-
Cool to 0°C. Add Zinc Dust (32.7 g, 500 mmol) in small portions (exothermic!).
-
Stir at room temperature for 12 hours.
-
Workup: Filter off excess Zinc through Celite. Concentrate the filtrate.
-
Basify the residue with 2N NaOH to pH > 12. Critical: The amine must be in the free base form to extract.
-
Extract with DCM (3 x 150 mL). Dry over
and concentrate. -
Salt Formation (Optional but Recommended): Dissolve the oil in minimal Ethanol and add 4N HCl in Dioxane to precipitate the Hydrochloride Salt . This ensures long-term stability.
Mechanistic & Workflow Visualization
Figure 2: Step-by-step reaction workflow from Isovanillin to the final amine hydrochloride.
Safety & Scalability
-
Difluorocarbene Hazards: While SCDA is safer than Freon gas, the generation of :CF
is still exothermic. On a scale >100g, the addition of SCDA should be performed via a solids addition funnel over 1 hour to prevent thermal runaway. -
Gas Evolution: The decarboxylation releases stoichiometric quantities of CO
. Reaction vessels must not be sealed tight; use a reflux condenser open to an inert atmosphere (Nitrogen/Argon) bubbler. -
Amine Stability: Benzylamines absorb atmospheric CO
to form carbamates. Store the final product as the HCl salt under argon at 4°C.
References
-
Difluoromethylation Reagent (SCDA)
- Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols, Thiophenols, and Heterocycles. Journal of the American Chemical Society.
-
Roflumilast Intermediate Synthesis (Context)
- Zhu, Y., et al. (2016). Improved synthesis of Roflumilast. Chemical Papers.
-
Reductive Amination Standards
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
Difluorocarbene Mechanism
- Ni, C., & Hu, J. (2014).
Sources
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Introduction: The Strategic Imperative for Advanced Fluorination in CNS Drug Discovery
An In-depth Technical Guide to the Discovery and Development of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] This guide focuses on the [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine scaffold, a structure of significant interest for targeting Central Nervous System (CNS) disorders.
The core innovation of this scaffold lies in the use of the difluoromethoxy (-OCF₂H) group as a bioisosteric replacement for the more common methoxy (-OCH₃) group. While a methoxy group is often susceptible to O-demethylation by cytochrome P450 enzymes, the robust C-F bonds in the difluoromethoxy group can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[5] Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety offers a more nuanced modulation of properties; it increases lipophilicity less dramatically and uniquely introduces a weak hydrogen bond donor capability, providing novel opportunities for target engagement.[5][6]
This guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of analogs based on this promising scaffold, with a focus on exploring their potential as modulators of dopaminergic pathways, which are implicated in numerous neurological and psychiatric conditions.
Part 1: Synthetic Strategy and Library Design
The successful exploration of a chemical scaffold hinges on a robust and flexible synthetic plan that allows for the generation of a diverse analog library. The primary route to the target compounds is centered around the key intermediate, 3-(difluoromethoxy)-4-methoxybenzaldehyde .
Synthesis of the Key Aldehyde Intermediate
The synthesis begins with a commercially available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The critical step is the introduction of the difluoromethyl group onto the phenolic hydroxyl.
Caption: Synthetic route to the core aldehyde intermediate.
Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde
-
Setup: To a solution of vanillin (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v) in a round-bottom flask, add potassium hydroxide (KOH, 2.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(difluoromethoxy)-4-methoxybenzaldehyde.
Generation of the Methanamine Analog Library via Reductive Amination
With the key aldehyde in hand, a diverse library of methanamine analogs can be readily synthesized via reductive amination. This one-pot reaction is highly versatile, accommodating a wide range of primary and secondary amines to explore the structure-activity relationship (SAR).
Caption: General workflow for analog synthesis via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Setup: In a vial, dissolve 3-(difluoromethoxy)-4-methoxybenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base or iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring for the disappearance of the aldehyde starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC to yield the target methanamine analog.
Part 2: Pharmacological Evaluation and Target Deconvolution
The benzylamine substructure is a well-established pharmacophore for monoamine transporters and G-protein coupled receptors (GPCRs) in the CNS. Initial screening efforts should therefore focus on targets within the dopaminergic system, such as the dopamine transporter (DAT) and the D3 and D4 dopamine receptors, which are critical targets for psychostimulant addiction and other neuropsychiatric disorders.[7][8]
Screening Cascade
A tiered screening approach ensures efficient allocation of resources, moving from broad binding affinity assays to more complex functional and ADME assays.
Caption: A tiered workflow for pharmacological evaluation.
Key Experimental Protocols
Protocol: Radioligand Binding Assay for Dopamine D4 Receptor (D4R) [9]
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human D4 receptor.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, adjusted to pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a specific radioligand (e.g., [³H]N-methylspiperone at a concentration near its Kd), and varying concentrations of the test compound (typically from 10 µM down to 0.1 nM).
-
Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a known D4R antagonist (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Termination & Measurement: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B), washing with ice-cold buffer to remove unbound radioligand. Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vitro Metabolic Stability Assay [5]
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37 °C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line provides the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) can be calculated.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the screening cascade allows for the development of a robust SAR. The goal is to identify structural motifs that enhance potency and selectivity while maintaining favorable physicochemical properties.
Physicochemical Properties: A Comparative Analysis
The choice of the -OCF₂H group is predicated on its distinct properties compared to its -OCH₃ and -OCF₃ cousins.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale for Selection |
| Metabolic Stability | Susceptible to O-demethylation | Highly stable ; blocks oxidative metabolism[5] | Highly stable | To increase in vivo half-life and reduce metabolic clearance.[3] |
| Lipophilicity (π) | -0.02 | +0.45 | +1.04 | Moderate lipophilicity increase to potentially enhance membrane permeability without compromising solubility. |
| Electronic Effect | Weakly electron-donating | Moderately electron-withdrawing | Strongly electron-withdrawing | Modulates the pKa of the benzylamine and alters electrostatic interactions with the target.[5] |
| H-Bonding | Acceptor | Weak Donor / Acceptor | Acceptor | The unique H-bond donor capability can be exploited to form novel interactions in the binding pocket.[5] |
Hypothetical SAR Table for Dopaminergic Targets
Based on the library generated from the reductive amination protocol, the following hypothetical SAR data illustrates potential optimization pathways. Analogs are based on the core [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
| Compound ID | R¹ | R² | D4 Ki (nM) | DAT Ki (nM) | In Vitro t½ (min) |
| 1a | H | H | 150 | 450 | 45 |
| 1b | H | Methyl | 85 | 320 | 55 |
| 1c | H | Cyclopropyl | 40 | 210 | > 60 |
| 1d | Methyl | Methyl | 220 | 600 | > 60 |
| 1e | H | (4-Fluorophenyl)ethyl | 12 | 95 | > 60 |
| 1f | H | (Pyridin-2-yl)methyl | 25 | 180 | 50 |
Interpretation of SAR:
-
Primary vs. Secondary Amines: Small alkyl substitutions on the nitrogen (e.g., methyl, 1b ) are tolerated and may slightly improve potency over the primary amine (1a ). Small, constrained groups like cyclopropyl (1c ) appear beneficial, potentially by optimizing the vector of the amine within the binding site.
-
Tertiary Amines: Disubstitution (e.g., dimethyl, 1d ) is generally detrimental to D4 affinity, suggesting steric hindrance in the binding pocket.
-
Exploring Vector Space: The introduction of larger, aromatic substituents (e.g., 1e ) can lead to a significant increase in potency. This suggests the presence of a deeper hydrophobic pocket that can be accessed. The fluorophenyl group in 1e may engage in favorable orthogonal multipolar interactions.[7][10]
-
Metabolic Stability: The core difluoromethoxy group imparts good intrinsic metabolic stability to the phenyl ring, as seen in the half-life data.[5] Further optimization would focus on potential liabilities on the R¹/R² substituents.
Conclusion and Future Directions
The [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine scaffold represents a promising starting point for the discovery of novel CNS-active agents. The strategic use of the difluoromethoxy group provides a clear advantage in terms of metabolic stability and offers unique electronic and steric properties for exploitation.[5] The synthetic routes are robust and amenable to library synthesis, and the proposed pharmacological evaluation cascade provides a clear path for identifying and optimizing lead candidates.
Future work should focus on expanding the diversity of the amine substituents, exploring the incorporation of the nitrogen into heterocyclic ring systems (e.g., piperidines, piperazines) to reduce conformational flexibility, and conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising analogs, such as compound 1e , to validate their therapeutic potential.
References
- Benchchem. Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design. BenchChem.
-
Purohit, R. et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry. Available from: [Link].
-
Al-Ostoot, F.H. et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Available from: [Link].
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link].
-
Barnes-Seeman, D. et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available from: [Link].
-
Gillard, R.J. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link].
- BenchChem Technical Support Team. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
-
Al-Afify, A. et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available from: [Link].
-
Pustovalov, O. et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link].
-
Mykhailiuk, P.K. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. Available from: [Link].
-
Kok, G. et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available from: [Link].
-
Zou, M.-F. et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry. Available from: [Link].
-
Singh, S. (2000). Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes. Journal of Medicinal Chemistry. Available from: [Link].
- Benchchem. Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Comparative Guide. BenchChem.
-
Tiekink, E.R.T. et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available from: [Link].
-
Al-Afify, A. et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link].
-
Al-Afify, A. et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available from: [Link].
-
Puno, P.T. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Available from: [Link].
-
Fish, E.W. et al. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. Journal of Medicinal Chemistry. Available from: [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship comparison of (S)-2beta-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes and (R)-2beta-substituted 3beta-(3,4-dichlorophenyl)tropanes at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Characterization & Optimization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
A Technical Guide for Fragment-Based Drug Design Targeting PDE4B
Executive Summary
This technical guide outlines the computational profiling of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (CAS: 926251-50-5), a privileged pharmacophore scaffold. Structurally, this molecule represents a bioisostere of the classic veratrole (3,4-dimethoxy) motif, where the 3-methoxy group is replaced by a lipophilic, metabolically robust difluoromethoxy (-OCHF₂) group.
This guide details a self-validating in silico workflow to evaluate this molecule as a Lead Fragment for Phosphodiesterase 4B (PDE4B) inhibition. The workflow integrates Quantum Mechanical (QM) parameterization, ADMET profiling, and Molecular Docking/Dynamics, providing a rigorous template for rational drug design.
Module 1: Quantum Mechanical Profiling (DFT)
Objective: To determine the precise electronic distribution and conformational minima of the scaffold, which dictates ligand-receptor recognition.
Theoretical Basis
The -OCHF₂ group acts as a hydrogen bond donor/acceptor modulator. Unlike a simple methoxy group, the fluorine atoms withdraw electron density, altering the acidity of the methine proton and the basicity of the ether oxygen. We utilize Density Functional Theory (DFT) to quantify these effects.
Protocol: Geometry Optimization & ESP Mapping
Software: Gaussian 16 or ORCA 5.0 Functional/Basis Set: B3LYP/6-311++G(d,p) (chosen for accurate description of halogenated systems).
Step-by-Step Workflow:
-
Conformer Generation: Generate initial low-energy conformers using MMFF94 force field.
-
Geometry Optimization: Perform gas-phase optimization to find the global minimum.
-
Constraint: Ensure the amine nitrogen is pyramidal (sp3) to reflect the neutral state, or protonated (ammonium) if modeling physiological pH (7.4).
-
-
Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).
-
ESP Calculation: Map the Electrostatic Potential onto the electron density isosurface (0.002 a.u.).
Key Output Analysis:
-
Dipole Moment: The -OCHF₂ group creates a distinct dipole vector compared to -OCH₃.
-
HOMO/LUMO Gap: Indicates chemical reactivity. The HOMO is typically localized on the aromatic ring/amine, while the LUMO often involves the difluoromethoxy antibonding orbitals.
Data Presentation (Representative Values)
| Property | Value (Predicted) | Significance |
| Dipole Moment | ~2.8 - 3.2 Debye | Influences orientation in the binding pocket. |
| HOMO Energy | -6.1 eV | Ionization potential; correlates with metabolic oxidation. |
| LUMO Energy | -0.8 eV | Electron affinity; electrophilic attack susceptibility. |
| ESP Max (NH₂) | +45 kcal/mol | H-bond donor strength (critical for Q-pocket interaction). |
Module 2: Druggability & ADMET Profiling
Objective: To predict the pharmacokinetic viability of the scaffold before lead optimization.
The "Fluorine Effect" on ADMET
The substitution of hydrogen with fluorine in the methoxy group increases lipophilicity (LogP) and metabolic stability by blocking O-dealkylation, a common clearance route for anisole derivatives.
Protocol: SwissADME & pkCSM
Input: SMILES string COc1ccc(CN)cc1OC(F)F
Critical Parameters to Monitor:
-
Lipophilicity (Consensus LogP): Target range 1.5–2.5 for this fragment size.
-
Blood-Brain Barrier (BBB) Permeability: The benzylamine motif often facilitates BBB crossing, essential for CNS-active PDE4 inhibitors (e.g., for neuroinflammation) but detrimental for peripheral targets (due to emesis side effects).
-
CYP2D6 Inhibition: Primary amines are frequent substrates/inhibitors of CYP2D6.
Visualization: ADMET Radar (Note: In a real report, a radar plot from SwissADME would be inserted here. For this guide, we summarize the logic.)
Expert Insight: The -OCHF₂ group typically lowers the pKa of the aniline/benzylamine slightly compared to -OCH₃ due to inductive withdrawal, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.
Module 3: Molecular Docking (Target: PDE4B)
Objective: To define the binding mode of the scaffold within the PDE4B active site.
Target Selection & Preparation
-
Target: Human PDE4B (Phosphodiesterase 4B).
-
PDB ID: 1XMU (Crystal structure of PDE4B with Roflumilast).
-
Rationale: Roflumilast contains a dialkoxyphenyl pharmacophore. Our molecule is a fragment analog of this "head" group.
Protocol: AutoDock Vina / Glide
-
Protein Prep:
-
Remove water molecules (except conserved structural waters bridging Mg²⁺).
-
Add hydrogens (pH 7.4).
-
Assign Gasteiger charges.
-
-
Grid Generation:
-
Center: Coordinates of the co-crystallized ligand (Roflumilast).
-
Box Size: 20Å x 20Å x 20Å (focusing on the Q1 and Q2 hydrophobic pockets).
-
-
Ligand Docking:
-
Treat the benzylamine -CH₂-NH₂ bond as rotatable.
-
Pharmacophore Hypothesis: The 3-difluoromethoxy and 4-methoxy groups should occupy the Q1/Q2 pockets, mimicking the catechol ether binding mode of Rolipram/Roflumilast. The amine may form H-bonds with Gln369 (a conserved residue critical for PDE4 selectivity).
-
Diagram: Docking Workflow
Caption: Workflow for docking [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine into the PDE4B active site.
Module 4: Molecular Dynamics (MD) Simulation
Objective: To validate the temporal stability of the predicted binding pose.
Protocol: GROMACS
System Setup:
-
Topology: CHARMM36m force field (protein) + CGenFF (ligand).
-
Solvation: TIP3P water model, cubic box (1.0 nm buffer).
-
Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.
Simulation Steps:
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration:
-
NVT (100 ps, 300 K) – Restrain heavy atoms.
-
NPT (100 ps, 1 bar) – Relax density.
-
-
Production Run: 50–100 ns. Unrestrained.
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand stability < 2.0 Å indicates a stable pose.
-
H-Bond Lifetime: Monitor the persistence of the interaction between the methanamine NH₂ and the backbone/sidechain of the binding pocket.
Module 5: Biological Context & Signaling Pathway
Understanding the downstream effect is crucial for drug development. PDE4 inhibition prevents the hydrolysis of cAMP, leading to activation of PKA and phosphorylation of CREB.
Diagram: PDE4 Inhibition Pathway
Caption: Mechanism of action: PDE4 inhibition leads to elevated cAMP levels and downstream anti-inflammatory signaling.[1]
References
-
Card, G. L., et al. (2004). "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure, 12(12), 2233-2247.
-
Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.
-
SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."
-
Gaussian, Inc. "Gaussian 16, Revision C.01."
-
GROMACS. "High performance molecular dynamics."
Sources
Application Note: Characterization of Novel Ligands at Dopamine Receptors Using [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as an Exemplar
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization of novel chemical entities at dopamine receptors, using the exemplar compound [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. Dopamine receptors, critical G protein-coupled receptors (GPCRs) in the central nervous system, are key targets for therapies addressing neurological and psychiatric disorders. Radioligand binding assays remain the gold standard for determining the affinity of a compound for these receptors. This guide details the principles, experimental protocols, and data analysis workflows for saturation and competition binding assays, enabling the determination of key pharmacological parameters such as the inhibition constant (Kᵢ). We provide field-proven insights into experimental design, explaining the rationale behind protocol steps to ensure data integrity and reproducibility.
Introduction: The Significance of Dopamine Receptor Modulation
Dopamine receptors are integral to a vast array of neurological processes, including motor control, cognition, motivation, and reward.[1] Dysregulation of the dopaminergic system is implicated in numerous pathologies, such as Parkinson's disease, schizophrenia, and addiction.[2][3] These receptors are classified into two main families: the D1-like (D₁, D₅) and the D2-like (D₂, D₃, D₄) receptors.[4][5]
-
D1-like receptors typically couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5]
-
D2-like receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.
The distinct signaling cascades and physiological roles of these receptor subtypes make them crucial targets for drug discovery. The development of subtype-selective ligands is a primary goal in modern pharmacology. The incorporation of motifs like the difluoromethoxy group is a common medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties of a potential drug candidate.[6]
This guide uses [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as an illustrative test compound to outline the essential radioligand binding assays required to determine its affinity and selectivity profile against D1 and D2 dopamine receptors.
Foundational Concepts: Radioligand Binding Assays
Radioligand binding assays are powerful in vitro tools used to quantify the interaction between a ligand and a receptor.[7] The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand (a "hot" ligand). By measuring the amount of radioactivity bound to the membranes, one can determine the affinity (Kd) and density (Bmax) of the receptors.
To characterize an unlabeled test compound (a "cold" ligand) like our exemplar, competition binding assays are performed. In these experiments, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and its potency is determined by its ability to displace the radioligand.
Illustrative Synthesis of the Test Compound
To provide a complete context, a plausible synthetic route for the exemplar compound, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, is presented. This process involves two key stages: difluoromethoxylation of a commercially available precursor, followed by reductive amination.
Step 1: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde). The phenolic hydroxyl group is converted to a difluoromethoxy group using a suitable difluoromethylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent like DMF.
Step 2: Reductive Amination to [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine The resulting aldehyde is then converted to the primary amine via reductive amination. This reaction proceeds by first forming an imine with an ammonia source, which is then reduced in situ by a reducing agent like sodium borohydride to yield the final benzylamine product.[2][4]
Caption: Plausible synthetic workflow for the exemplar compound.
Experimental Protocols
The following protocols are designed for execution in a 96-well format, which is standard for compound screening.
Materials and Reagents
| Reagent | Purpose | Recommended Supplier |
| Human D1 or D2 Receptor Membranes | Source of dopamine receptors | PerkinElmer, Millipore |
| [³H]SCH23390 | D1-selective radioligand | PerkinElmer |
| [³H]Spiperone | D2-selective radioligand | PerkinElmer |
| (+)-Butaclamol or SCH23390 (unlabeled) | Displacer for defining D1 non-specific binding | Sigma-Aldrich |
| Haloperidol or Sulpiride (unlabeled) | Displacer for defining D2 non-specific binding | Sigma-Aldrich |
| Test Compound Stock | 10 mM in 100% DMSO | In-house synthesis |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 | - |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (ice-cold) | - |
| Polyethylenimine (PEI) | Reduces non-specific binding to filters | Sigma-Aldrich |
| Glass Fiber Filters (GF/C) | For separating bound from free radioligand | Whatman |
| Scintillation Cocktail | For detecting radioactivity | PerkinElmer |
Receptor Membrane Preparation
If using commercially available membranes, follow the manufacturer's instructions for thawing and dilution. If preparing from cultured cells:
-
Grow HEK293 cells stably expressing the human dopamine receptor of interest to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store membranes at -80°C until use.
Protocol 1: Saturation Binding Assay (for Radioligand Characterization)
This experiment is crucial for determining the Kd and Bmax of the radioligand with your specific receptor preparation. The Kd value is essential for setting up the subsequent competition assay.
-
Preparation: Prepare serial dilutions of the radioligand ([³H]SCH23390 for D1, [³H]Spiperone for D2) in assay buffer. A typical concentration range would be 0.05 to 10 nM.
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of diluted receptor membranes.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled displacer (e.g., 10 µM (+)-Butaclamol for D1, 10 µM Haloperidol for D2), 50 µL of the radioligand dilution, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[8]
-
Filtration: Pre-soak a 96-well glass fiber filter plate in 0.5% PEI for at least 30 minutes. Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and wash 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Protocol 2: Competition Binding Assay (for Test Compound Characterization)
This protocol determines the IC₅₀ of the exemplar compound, which is the concentration that displaces 50% of the specific binding of the radioligand.
-
Preparation:
-
Prepare serial dilutions of the test compound, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Prepare the radioligand at a fixed concentration, typically close to its Kd value (e.g., 1.5 nM for [³H]SCH23390, 0.1 nM for [³H]Spiperone).[1]
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
Total Binding Wells: 50 µL assay buffer, 50 µL radioligand, 100 µL membranes.
-
NSB Wells: 50 µL unlabeled displacer (e.g., 10 µM Haloperidol), 50 µL radioligand, 100 µL membranes.
-
Test Compound Wells: 50 µL of each test compound dilution, 50 µL radioligand, 100 µL membranes.
-
-
Incubation, Filtration, and Detection: Follow steps 3-5 from the Saturation Binding Assay protocol.
Caption: High-level workflow for the competition binding assay.
Data Analysis and Interpretation
Proper data analysis is critical for deriving meaningful pharmacological constants. Modern analysis relies on non-linear regression software (e.g., GraphPad Prism).
Saturation Assay Analysis
-
Calculate Specific Binding: For each radioligand concentration, subtract the average NSB counts per minute (CPM) from the average Total Binding CPM.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot and Fit: Plot Specific Binding (Y-axis) against the radioligand concentration (X-axis). Fit the data using a "one-site specific binding" non-linear regression model. The software will directly calculate the Kd (in nM) and Bmax (in fmol/mg protein).
Competition Assay Analysis
-
Calculate Percent Specific Binding: Normalize the data for each concentration of the test compound.
-
% Specific Binding = [(CPM_test - CPM_NSB) / (CPM_total - CPM_NSB)] * 100
-
-
Plot and Fit: Plot the % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data using a "log(inhibitor) vs. response -- Variable slope" model. This will yield the IC₅₀ , which is the molar concentration of the test compound that reduces the specific binding of the radioligand by 50%.
Calculating the Inhibition Constant (Kᵢ)
The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the inhibition constant (Kᵢ) , the Cheng-Prusoff equation is used.[9][10][11] This conversion is essential for comparing the affinities of different compounds across various experiments.
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
Kᵢ: The inhibition constant of the test compound.
-
IC₅₀: The experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The dissociation constant of the radioligand for the receptor (determined from the saturation assay).
| Parameter | Description | How to Determine |
| Kd | Dissociation Constant. The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | Saturation Binding Assay (Non-linear regression) |
| Bmax | Maximum Receptor Density. The total concentration of receptor binding sites in the tissue preparation. | Saturation Binding Assay (Non-linear regression) |
| IC₅₀ | Half-maximal Inhibitory Concentration. The concentration of a competing ligand that displaces 50% of a specific radioligand. | Competition Binding Assay (Non-linear regression) |
| Kᵢ | Inhibition Constant. The affinity of the competing ligand for the receptor. An absolute value independent of assay conditions. | Calculation using the Cheng-Prusoff equation.[12] |
Dopamine Receptor Signaling Pathways
Understanding a compound's binding affinity is the first step. The functional consequence of this binding is determined by the downstream signaling pathways. Dopamine receptors modulate several key intracellular cascades.
Caption: Simplified dopamine receptor signaling pathways.
Conclusion
This application note provides a robust framework for determining the binding affinity of a novel compound, such as [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, for dopamine D1 and D2 receptors. By meticulously following the detailed protocols for saturation and competition binding assays and applying rigorous non-linear regression analysis, researchers can reliably determine the Kᵢ value. This parameter is fundamental to the pharmacological characterization of any new chemical entity and serves as a critical first step in the drug discovery pipeline, guiding subsequent studies into functional activity and in vivo efficacy.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Available at: [Link])
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. (Available at: [Link])
-
Gehlert, D. R., & Wamsley, J. K. (1989). [3H]SCH 23390 labels dopamine D-1 receptor sites in the rat kidney. European Journal of Pharmacology, 164(1), 159-162. (Available at: [Link])
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. (Available at: [Link])
-
Sebeman, D. C., Gurevich, I., & Gurevich, V. V. (2011). Dopamine D2 and D3 receptors are linked to the ERK signaling cascade in the rat striatum in vivo via different mechanisms. Journal of Neurochemistry, 116(3), 442-452. (Available at: [Link])
-
Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. (Available at: [Link])
-
Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors - IUPHAR Review 13. British Journal of Pharmacology, 172(1), 1-23. (Available at: [Link])
-
GraphPad. Ki, IC50, & the Cheng-Prusoff equation. (Available at: [Link])
-
Boyson, S. J., McGonigle, P., & Molinoff, P. B. (1986). Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. Journal of Neuroscience, 6(11), 3177-3188. (Available at: [Link])
-
Wang, Y., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Nature, 555(7695), 269-273. (Available at: [Link])
-
Seeman, P., et al. (1985). Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples. Journal of Neurochemistry, 44(4), 1303-1309. (Available at: [Link])
-
Lee, S., & Miller, G. W. (2013). The dopamine transporter: a pharmacotherapeutic target in chemical dependence. Current Pharmaceutical Design, 19(35), 6301-6314. (Available at: [Link])
- Google Patents. (2014). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2501-2506. (Available at: [Link])
-
Billard, W., et al. (1986). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Journal of Pharmacology and Experimental Therapeutics, 236(3), 704-714. (Available at: [Link])
-
CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (Available at: [Link])
-
George, S. R., O'Dowd, B. F., & Lee, S. P. (2002). G-protein-coupled receptor oligomerization and its potential for drug discovery. Nature Reviews Drug Discovery, 1(10), 808-820. (Available at: [Link])
-
Van der Mey, M., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 60(2), 178-186. (Available at: [Link])
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. (Available at: [Link])
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. (Available at: [Link])
-
Veiksina, S., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1115809. (Available at: [Link])
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 58-62. (Available at: [Link])
-
PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (Available at: [Link])
-
Reitz, A. B., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. (Available at: [Link])
-
PubChem. Razpipadon. (Available at: [Link])
-
Wikipedia. DOx. (Available at: [Link])
-
PubChem. (2,5-Difluoro-3,4-dimethoxyphenyl)methanamine. (Available at: [Link])
-
PubChem. [3-(2,5-Difluorophenoxy)-4-pyridinyl]methanamine. (Available at: [Link])
Sources
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde is converted to 1 point benzylamine by Reduction Amination O.. [askfilo.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. ias.ac.in [ias.ac.in]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. (2,5-Difluoro-3,4-dimethoxyphenyl)methanamine | C9H11F2NO2 | CID 129952395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. calculator.academy [calculator.academy]
- 11. m.youtube.com [m.youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
Using [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in neuropharmacology research
Application Note: Strategic Utilization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in Neuropharmacological Probe Design
Executive Summary & Pharmacological Context
This guide details the application of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (hereafter referred to as DFM-Amine ) as a high-value pharmacophore in the development of neuroactive agents.
While often categorized as a raw intermediate, DFM-Amine functions as a privileged scaffold for targeting Class II G-Protein Coupled Receptors (GPCRs) and, most notably, Phosphodiesterase 4 (PDE4) enzymes. Its structural utility lies in the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor, mimicking the hydration shell required for binding in the PDE4 "Q-pocket" while significantly enhancing blood-brain barrier (BBB) permeability compared to traditional methoxy analogs.
Primary Applications:
-
PDE4 Inhibition: Synthesis of Roflumilast/Piclamilast analogs for cognitive enhancement (Alzheimer’s, Schizophrenia).
-
Trace Amine-Associated Receptors (TAARs): Ligand exploration for neuropsychiatric modulation.
-
Bioisosteric Replacement: Optimizing metabolic stability (blocking O-demethylation).[1]
Chemical Biology & Structure-Activity Relationship (SAR)
The DFM-Amine scaffold addresses a critical bottleneck in neuropharmacology: balancing potency with CNS penetration.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Neuropharmacological Impact |
| H-Bonding | Acceptor only | Donor & Acceptor | The -CF₂H proton acts as a weak H-bond donor, crucial for "water-bridging" interactions in the PDE4 active site. |
| Lipophilicity (LogP) | Moderate | High (+0.6 vs -OCH₃) | Increases passive diffusion across the BBB. |
| Metabolic Stability | Low (O-demethylation) | High | Blocks rapid hepatic clearance, extending half-life ( |
| Conformation | Coplanar preference | Orthogonal twist | Forces the phenyl ring into a specific conformation often required for receptor locking. |
Mechanism of Action: The PDE4 "Q-Pocket" Anchor
In PDE4 inhibitors, the dialkoxy-phenyl ring (provided by DFM-Amine) docks into a hydrophobic clamp. The difluoromethoxy group specifically targets a conserved glutamine residue (Gln369 in PDE4D) via a water-mediated hydrogen bond network.
Experimental Workflow: Synthesis & Derivatization
Objective: Conjugate DFM-Amine to a heteroaromatic core (e.g., chloropyridine or pyrimidine) to generate a bioactive PDE4 inhibitor.
Protocol A: Nucleophilic Aromatic Substitution ( )
Use this protocol for coupling DFM-Amine to electron-deficient heteroaryl halides.
Reagents:
-
Substrate: 4,6-Dichloro-pyrimidine or 3,5-Dichloro-pyridine-4-carboxamide.
-
Nucleophile: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (DFM-Amine).
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: Anhydrous DMSO or NMP.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the heteroaryl chloride core in anhydrous DMSO (0.2 M concentration).
-
Activation: Add 2.5 eq of DIPEA. Stir at room temperature (RT) for 10 minutes under
atmosphere. -
Addition: Dropwise add 1.1 eq of DFM-Amine (dissolved in minimal DMSO) to the reaction mixture.
-
Reaction: Heat to 80°C–100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool to RT. Pour into ice-cold water. The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc gradient).
Validation Checkpoint:
-
Success Criteria: LC-MS shows a single peak with Mass = Core + DFM-Amine - HCl.
-
Common Failure: If no reaction occurs, switch to Buchwald-Hartwig amination conditions (Pd(OAc)₂, BINAP,
, Toluene, 110°C).
In Vitro Assay: TR-FRET PDE4 Inhibition
Objective: Quantify the potency (
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay detects AMP (product of cAMP hydrolysis). A tracer (cAMP-biotin) competes with endogenous cAMP for binding to a labeled antibody.
Protocol:
-
Enzyme Prep: Dilute human recombinant PDE4B enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8 mM
, 0.1% BSA). -
Compound Plating: Dispense 100 nL of DFM-conjugate (serial dilution in DMSO) into a 384-well low-volume white plate.
-
Reaction Initiation: Add 5 µL of PDE4B enzyme solution. Incubate 10 min at RT.
-
Substrate Addition: Add 5 µL of cAMP substrate (fluorescein-labeled or native depending on kit).
-
Incubation: Incubate for 60 min at RT (hydrolysis phase).
-
Detection: Add 10 µL of Detection Mix (Terbium-labeled anti-cAMP antibody + EDTA to stop reaction).
-
Read: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate the TR-FRET ratio (
Visualizations & Pathways
Figure 1: Neuroprotective Signaling Pathway
This diagram illustrates how DFM-Amine derived inhibitors elevate cAMP, leading to CREB phosphorylation and BDNF expression (critical for memory).
Caption: Mechanism of Action. DFM-Amine analogs inhibit PDE4, preventing cAMP degradation and activating the PKA/CREB/BDNF neuroprotective cascade.
Figure 2: Experimental Synthesis Workflow
The logical flow from raw DFM-Amine to a validated neuro-lead.
Caption: Development pipeline for converting DFM-Amine into a validated neuropharmacological probe.
References
-
Bioisosterism of Difluoromethoxy Groups: Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
PDE4 Inhibitors in Neuropharmacology: Li, H., et al. (2018).[3][4] "Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases." Frontiers in Pharmacology.
-
Benzylamine Scaffolds in PDE4: Zhang, X., et al. (2019).[5] "Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect."[5] European Journal of Medicinal Chemistry.
-
TR-FRET Assay Methodology: Degorce, F., et al. (2009). "HTS-suitable FRET reagents for the measurement of cAMP." Current Chemical Genomics.
Sources
Application Notes and Protocols for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine: A Novel CNS Agent Candidate
Introduction: The Rationale for a Novel Neuromodulator
The intricate network of the central nervous system (CNS) presents a continuous frontier for therapeutic innovation. The development of novel CNS agents is driven by the need for more effective and safer treatments for a spectrum of neurological and psychiatric disorders. [3-Difluoromethoxy)-4-methoxyphenyl]methanamine emerges as a promising scaffold, integrating key structural motifs designed to optimize its potential as a CNS therapeutic. The incorporation of a difluoromethoxy group is a strategic medicinal chemistry approach to enhance metabolic stability and modulate lipophilicity, crucial parameters for brain penetration and pharmacokinetic profiling.[1] This guide provides a comprehensive framework for the investigation of this compound, from its synthesis to its preclinical evaluation, offering researchers a roadmap to unlock its therapeutic potential.
Physicochemical Properties and Predicted CNS Disposition
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems, particularly for CNS drug candidates where the blood-brain barrier (BBB) is a critical obstacle.[2][3]
| Property | Predicted Value | Implication for CNS Drug Development |
| Molecular Weight | ~217.2 g/mol | Favorable for passive diffusion across the BBB (typically < 500 Da). |
| cLogP | 1.5 - 2.5 | Optimal lipophilicity for BBB penetration; avoids excessive non-specific binding.[4] |
| Topological Polar Surface Area (tPSA) | ~58 Ų | Within the desired range for CNS penetration (typically < 90 Ų).[4] |
| pKa (amine) | 8.5 - 9.5 | The compound will be predominantly protonated at physiological pH, influencing receptor interactions and solubility.[4] |
| CNS MPO Score | > 4.0 | A high multi-parameter optimization score suggests a favorable combination of properties for a CNS drug candidate.[4][5] |
Proposed Mechanism of Action: A Dual Monoamine Reuptake Inhibitor
Based on its structural similarity to known monoaminergic modulators, a plausible hypothesis for the mechanism of action of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is the inhibition of norepinephrine (NET) and dopamine (DAT) transporters.[6][7] Such dual-acting agents have shown therapeutic promise in conditions like depression and attention-deficit/hyperactivity disorder (ADHD).[7]
Caption: Proposed mechanism of action of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as a norepinephrine-dopamine reuptake inhibitor.
Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
Protocol 1: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
This multi-step synthesis is designed to be efficient and scalable, starting from commercially available materials.
Caption: Synthetic workflow for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
Step-by-Step Procedure:
-
Difluoromethylation of 3-Hydroxy-4-methoxybenzaldehyde:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Heat the mixture and add a difluoromethylating agent, such as sodium chlorodifluoroacetate.[8]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 3-(difluoromethoxy)-4-methoxybenzaldehyde by column chromatography.
-
-
Reductive Amination to Form the Final Product:
-
Dissolve 3-(difluoromethoxy)-4-methoxybenzaldehyde in methanol.
-
Add ammonium acetate and a reducing agent, such as sodium cyanoborohydride.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, quench with an acidic solution and then basify.
-
Extract the final product, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, and purify by crystallization or chromatography.
-
Protocol 2: In Vitro Characterization
A series of in vitro assays are essential to confirm the proposed mechanism of action and to assess the compound's selectivity and potential off-target effects.[9]
This assay determines the binding affinity of the test compound for DAT and NET.[10][11][12]
-
Materials: Rat brain synaptosomes or cells expressing human recombinant DAT and NET, radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), test compound, and appropriate buffers.[13][14]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Incubate the membrane preparations with the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using non-linear regression analysis.
-
This functional assay measures the ability of the compound to inhibit the uptake of dopamine and norepinephrine into cells.[15]
-
Materials: SK-N-BE(2)C cells (for NET) or HEK293 cells transfected with hDAT, [³H]dopamine, [³H]norepinephrine, test compound, and assay buffer.[15]
-
Procedure:
-
Plate the cells in a 24-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the radiolabeled neurotransmitter and incubate for a short period.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ values for reuptake inhibition.
-
An in vitro model is used to predict the compound's ability to cross the BBB.[16][17]
-
Model: A transwell assay using a co-culture of human cerebral microvascular endothelial cells and astrocytes.[18]
-
Procedure:
-
Culture the cells on a porous membrane separating two chambers (apical and basolateral).
-
Add the test compound to the apical chamber.
-
At various time points, sample the basolateral chamber and quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: In Vivo Evaluation
Animal models are crucial for assessing the compound's pharmacokinetic profile, efficacy, and safety in a living system.[19][20]
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[21][22]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer the compound intravenously and orally to different groups of rats.
-
Collect blood samples at various time points.
-
At the end of the study, collect brain tissue.
-
Analyze the plasma and brain homogenate for compound concentration using LC-MS/MS.
-
Calculate key PK parameters, including half-life, clearance, volume of distribution, and brain-to-plasma ratio.[23]
-
These models assess the compound's potential therapeutic effects in animal models of depression and ADHD.
-
Forced Swim Test (FST) - Depression Model: [19]
-
Administer the test compound or vehicle to mice.
-
Place the mice in a cylinder of water and record their immobility time.
-
A reduction in immobility time is indicative of antidepressant-like activity.
-
-
Novel Object Recognition (NOR) Test - Cognitive Enhancement Model:
-
Acclimatize rats to an open field arena.
-
During the training phase, expose the rats to two identical objects.
-
After a retention interval, replace one of the objects with a novel one.
-
Administer the test compound before the testing phase.
-
Record the time spent exploring the novel and familiar objects. An increase in time spent with the novel object suggests improved recognition memory.
-
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.[20]
-
Procedure:
-
Implant a microdialysis probe into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat.
-
Administer the test compound.
-
Collect dialysate samples and analyze them for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.
-
An increase in extracellular neurotransmitter levels would support the proposed mechanism of action.
-
Data Interpretation and Go/No-Go Decisions
The data generated from these protocols will inform critical decisions in the drug discovery process.
Caption: A decision-making workflow for the preclinical development of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
Conclusion
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine represents a promising starting point for the development of a novel CNS agent. The protocols outlined in this guide provide a systematic and rigorous approach to evaluating its potential. By combining rational drug design, comprehensive in vitro characterization, and robust in vivo testing, researchers can effectively assess the therapeutic viability of this and other novel chemical entities, ultimately contributing to the advancement of treatments for CNS disorders.
References
-
InnoSer. (2025, November 25). In vitro neurology assays. Retrieved from [Link]
-
Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]
-
Patel, D., et al. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]
-
Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]
-
IRBM. (n.d.). BBB Assay Service. Retrieved from [Link]
-
Stewart, A. M., & Kalueff, A. V. (2015, February 12). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Retrieved from [Link]
-
de Lange, E. C. M. (2017, September 21). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
D'Cunha, R., et al. (2019, September 1). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]
-
Yamamoto, Y., et al. (2017, November 11). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. Scholarly Publications Leiden University. Retrieved from [Link]
-
Di, L. (n.d.). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
-
Lione, L. A. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. In: Receptor Signal Transduction Protocols. Methods in Molecular Biology, vol 238. Humana Press. Retrieved from [Link]
-
Li, Y., et al. (n.d.). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Publishing. Retrieved from [Link]
-
Nikolic, K., et al. (2016, June 10). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Retrieved from [Link]
-
Oddi, S., et al. (n.d.). (PDF) Assay of CB1 Receptor Binding. ResearchGate. Retrieved from [Link]
-
Montgomery, T. R., et al. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Retrieved from [Link]
-
Van Dolah, F. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]
-
Garton, N. S., et al. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved from [Link]
-
Ecevitoglu, A., et al. (2025, May 2). Investigating the ability of the Norepinephrine-Dopamine Reuptake Inhibitor Nomifensine to Reverse the Effort-related Effects of Tetrabenazine. Digital Commons @ UConn. Retrieved from [Link]
-
Gallezot, J. D., et al. (2020, July 21). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Physics. Retrieved from [Link]
-
Lindsley, C. W., et al. (2013, June 27). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. Retrieved from [Link]
-
Garton, N. S., et al. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Retrieved from [Link]
-
Agoston, G. E., et al. (n.d.). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. PubMed. Retrieved from [Link]
-
Vizi, E. S., et al. (2013, January 16). Revisiting Serotonin Reuptake Inhibitors and the Therapeutic Potential of “Uptake-2” in Psychiatric Disorders. ACS Publications. Retrieved from [Link]
-
Ferreira, R., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
Garton, N. S., et al. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 8. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. issc.org [issc.org]
- 14. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 17. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. irbm.com [irbm.com]
- 19. medicilon.com [medicilon.com]
- 20. pharmaron.com [pharmaron.com]
- 21. tandfonline.com [tandfonline.com]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for in vitro studies
Protocol for the Solubilization and Preparation of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for In Vitro Assays
Introduction
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a novel small molecule entity with potential applications in various fields of biomedical research and drug discovery. The generation of reliable and reproducible data in in vitro studies is critically dependent on the proper handling and preparation of test compounds. This document provides a comprehensive, step-by-step protocol for the dissolution, storage, and preparation of working solutions of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, ensuring its stability and bioavailability in experimental settings. The principles and techniques described herein are grounded in established best practices for compound management in a research environment.
The primary amine functional group and the fluorinated methoxy moiety in the structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine suggest that it is a lipophilic compound, which may present challenges in achieving and maintaining solubility in aqueous-based biological media. Therefore, the use of an appropriate organic solvent for the preparation of a concentrated stock solution is imperative. Dimethyl sulfoxide (DMSO) is a highly versatile and widely accepted polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds, making it an ideal starting point for the solubilization of novel chemical entities.[1]
This guide is intended for researchers, scientists, and drug development professionals to ensure the consistent and effective use of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in in vitro assays.
I. Physicochemical Properties and Solvent Selection
While specific experimental solubility data for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is not widely available, its structural features—a substituted benzene ring and a difluoromethoxy group—suggest moderate to low aqueous solubility. The selection of an appropriate solvent is therefore the first critical step.
Solvent of Choice: Dimethyl Sulfoxide (DMSO)
DMSO is the recommended solvent for preparing a stock solution of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine due to its excellent solubilizing capacity for a wide range of organic molecules.[1][2] It is crucial to use a high grade of DMSO to prevent impurities from interfering with the assay and to minimize solvent-induced cellular toxicity.
| Recommended DMSO Grades for Stock Solutions | |
| Grade | Purity |
| Anhydrous | ≥99.9% |
| Molecular Biology Grade | ≥99.9% |
| USP/NF/ACS Pharma Grade | ≥99.9% |
For most in vitro applications, the final concentration of DMSO in the assay medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3][4] A negative control group containing the same final concentration of DMSO should always be included in the experimental design.[3]
II. Preparation of a Concentrated Stock Solution
The preparation of a high-concentration stock solution is a standard practice that facilitates accurate and convenient dosing in experiments.
Materials and Equipment:
-
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (solid powder)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Step-by-Step Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM or 20 mM.
-
Calculate the Required Mass of Compound:
-
First, determine the molecular weight (MW) of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
-
Use the following formula to calculate the mass required: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L x 0.001 L x MW ( g/mol ) x 1000 mg/g
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the calculated mass of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine directly into the tube.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved. If not, continue vortexing.
-
For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed.[5]
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to a month), store the stock solution at -20°C. For long-term storage, -80°C is recommended to maintain compound integrity.[3]
-
It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
III. Preparation of Working Solutions via Serial Dilution
Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous-based medium (e.g., cell culture medium, phosphate-buffered saline (PBS)). A stepwise, serial dilution approach is recommended to prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.[3]
Workflow for Preparing Working Solutions:
Caption: Serial dilution workflow for preparing working solutions.
Step-by-Step Protocol for 10-fold Serial Dilutions:
-
Prepare Dilution Tubes: Label a series of sterile microcentrifuge tubes for each desired final concentration.
-
Prepare the First Intermediate Dilution:
-
To create a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of the desired assay medium.
-
Mix thoroughly by gentle vortexing or by pipetting up and down. This step is critical to avoid precipitation.
-
-
Perform Subsequent Serial Dilutions:
-
To prepare a 10 µM working solution, take a volume of the 100 µM intermediate solution and add it to 9 volumes of the assay medium (a 1:10 dilution). For example, add 20 µL of the 100 µM solution to 180 µL of medium.
-
Mix thoroughly.
-
Repeat this process for each subsequent lower concentration, always taking from the most recently prepared dilution.[6][7][8] Use a fresh pipette tip for each transfer to ensure accuracy.[7][9]
-
IV. Best Practices and Troubleshooting
| Potential Issue | Cause | Solution |
| Compound Precipitation in Stock Solution | Low purity or wet DMSO. | Use fresh, anhydrous, high-purity DMSO.[1] Store DMSO properly to prevent water absorption. |
| Compound Precipitates Upon Dilution into Aqueous Medium | Poor aqueous solubility; too large of a dilution step. | Perform serial dilutions in a stepwise manner.[3] For particularly challenging compounds, consider the use of co-solvents like PEG400 or Tween 80, but be aware of their potential effects on the assay.[10] |
| Inconsistent Assay Results | Inaccurate pipetting; insufficient mixing during dilution; degradation of the compound. | Calibrate pipettes regularly. Ensure thorough mixing at each dilution step.[7] Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Toxicity | High final DMSO concentration. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1% for sensitive cell lines.[11] Always include a vehicle control with the same DMSO concentration.[3] |
V. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and DMSO.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and DMSO for detailed safety and handling information.
VI. Conclusion
The protocol outlined in this application note provides a robust and reliable method for the preparation of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for in vitro studies. Adherence to these guidelines, including the use of high-purity solvents, proper technique for preparing stock and working solutions, and appropriate storage conditions, will contribute to the generation of high-quality, reproducible data and facilitate the successful evaluation of this compound's biological activity.
References
-
BPS Bioscience. Serial Dilution Protocol. [Link]
-
American Society for Microbiology. Serial Dilution Protocols. [Link]
-
Study.com. Serial Dilution | Definition, Purpose & Calculation - Lesson. [Link]
-
ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... | Download Table. [Link]
-
INTEGRA Biosciences. How to do serial dilutions (including calculations). [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]
-
ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
-
ResearchGate. How to Prepare my Stock Solution?. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. [Link]
-
SpringerLink. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ACS Green Chemistry Institute. Solvent Selection Guides. [Link]
-
ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Serial Dilution | Definition, Purpose & Calculation - Lesson | Study.com [study.com]
- 9. asm.org [asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in high-throughput screening
An Application Note for the High-Throughput Screening of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Introduction: Unlocking Neuromodulatory Potential
The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds. Modifications to the phenyl ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a difluoromethoxy group (-OCF₂H) is a modern strategy in drug design, serving as a bioisostere for other functional groups while often improving metabolic stability and modulating lipophilicity.
This application note focuses on [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine , a novel compound featuring this key substitution. Based on extensive structure-activity relationship (SAR) studies of analogous molecules, this compound is hypothesized to be a potent modulator of G-Protein Coupled Receptors (GPCRs), particularly within the dopamine receptor family. Research into structurally related scaffolds, such as 4,4-difluoropiperidine ethers, has revealed high-affinity antagonists for the Dopamine D4 receptor (D4R).[1][2][3][4] The D4R is a Gi-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus, making it a significant target for treating cognitive deficits associated with neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in a robust, high-throughput screening (HTS) format. We present a detailed protocol for a cell-based functional assay designed to quantify the compound's antagonistic activity at the human Dopamine D4 receptor.
Compound Profile & Handling
Before initiating any screening campaign, a thorough understanding of the test article's properties is essential.
| Property | Value |
| IUPAC Name | [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine |
| Molecular Formula | C₉H₁₁F₂NO₂ |
| Molecular Weight | 203.19 g/mol |
| Chemical Structure | ![]() |
| Predicted cLogP | 1.5 - 2.5 (Estimated) |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, Methanol |
Safety & Handling: As with any novel chemical entity, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[5][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container at 4°C, protected from light and moisture. A stock solution in anhydrous DMSO can be prepared (e.g., at 10 mM) and stored at -20°C.
Assay Principle: Quantifying D4 Receptor Antagonism
The Dopamine D4 receptor is a Gi-coupled GPCR. When activated by its endogenous ligand, dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This application note describes a competitive functional assay where the ability of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine to block this process is measured.
The assay utilizes a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human D4 receptor. Cells are simultaneously treated with a known D4 agonist (e.g., quinpirole) to stimulate the receptor and varying concentrations of the test compound. An antagonist will block the agonist's effect, restoring cAMP levels. To ensure a robust and measurable signal, adenylyl cyclase is co-stimulated with forskolin. The resulting changes in cAMP are quantified using a sensitive detection technology such as Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: D4R Gi-coupled signaling pathway.
High-Throughput Screening Workflow
A successful HTS campaign relies on a streamlined and automated workflow to ensure consistency and throughput. The process can be broken down into several key stages, from plate preparation to data analysis.
Caption: Automated HTS workflow for GPCR antagonist screening.
Detailed Experimental Protocols
Protocol 1: Compound Plate Preparation (384-well format)
This protocol describes the creation of a dose-response plate for the test compound and controls.
Materials:
-
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
-
Reference D4R antagonist (e.g., L-745,870)
-
Anhydrous DMSO
-
384-well compound plates (e.g., low-volume, V-bottom)
-
Acoustic dispenser (e.g., ECHO) or automated liquid handler with pintool/tip-based dispensing.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and the reference antagonist in 100% DMSO.
-
Intermediate Plate: In a 384-well source plate, create a top concentration of 1 mM by diluting the 10 mM stock 1:10 in DMSO.
-
Serial Dilution: Perform a 1:3 serial dilution across 10 points. For example, in a 384-well plate, transfer 10 µL of the 1 mM solution to a well containing 20 µL of DMSO and mix. Repeat this process for 10 concentration points. This will create a concentration range from 1 mM down to ~50 nM.
-
Control Wells: Designate columns for controls:
-
Maximum Signal (0% Inhibition): Wells containing only DMSO.
-
Minimum Signal (100% Inhibition): Wells containing the reference antagonist at a maximal effective concentration (e.g., 10 µM).
-
-
Final Assay Plate Stamping: Use an acoustic dispenser to transfer 25-50 nL from the compound source plate into the final assay plate (described in Protocol 2). This transfer results in a final top concentration in the assay of approximately 10-20 µM, with a final DMSO concentration of ≤0.5%.
Protocol 2: Cell-Based D4R Antagonist HTRF cAMP Assay
This functional assay measures the compound's ability to inhibit agonist-induced changes in cAMP levels.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Culture Medium: F-12K or DMEM/F12, supplemented with 10% FBS, Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Quinpirole hydrochloride.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Detection Kit: HTRF cAMP detection kit (contains cAMP-d2 and anti-cAMP-cryptate).
-
Plates: 384-well white, solid-bottom assay plates.
-
Plate Reader: HTRF-compatible plate reader capable of dual-wavelength detection (665 nm and 620 nm).
Methodology:
-
Cell Plating:
-
Harvest cells using non-enzymatic dissociation buffer to preserve receptor integrity.
-
Resuspend cells in culture medium and perform a cell count.
-
Adjust cell density to 20,000 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well assay plate (200 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound and Agonist Addition:
-
Prepare a stimulation mix in assay buffer containing Quinpirole at a 2x EC₈₀ concentration and Forskolin at a 2x final desired concentration (e.g., 2 µM). The EC₈₀ of the agonist should be predetermined in-house.
-
Using an automated liquid handler, add 5 µL of assay buffer to the "Maximum Signal" wells (DMSO control).
-
Add 5 µL of the stimulation mix to all other wells (test compound and minimum signal wells).
-
The total volume in the wells is now 15 µL.
-
-
Incubation:
-
Seal the plates and incubate for 30 minutes at room temperature, protected from light.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP-cryptate in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Add 5 µL of the anti-cAMP-cryptate solution to all wells.
-
The final assay volume is 25 µL.
-
-
Final Incubation and Plate Reading:
-
Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader. The instrument will measure the fluorescence emission at 665 nm (cryptate) and 620 nm (d2).
-
Data Analysis and Interpretation
1. Raw Data Processing: The HTRF ratio is calculated as: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
2. Normalization: The percentage of inhibition for each test compound concentration is calculated relative to the on-plate controls: % Inhibition = 100 * (Test Compound Ratio - Max Signal Ratio) / (Min Signal Ratio - Max Signal Ratio)
-
Max Signal Ratio: Average of DMSO + Agonist wells (0% inhibition).
-
Min Signal Ratio: Average of Reference Antagonist + Agonist wells (100% inhibition).
3. Curve Fitting and IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
Example Data Table:
| [Compound] (µM) | HTRF Ratio (Avg) | % Inhibition |
| 10.0 | 8500 | 98.5% |
| 3.33 | 8250 | 92.3% |
| 1.11 | 7500 | 73.8% |
| 0.37 | 6100 | 42.3% |
| 0.12 | 5200 | 20.0% |
| 0.04 | 4600 | 6.2% |
| Max Signal (DMSO) | 4300 | 0% |
| Min Signal (Ref Cmpd) | 8600 | 100% |
| Calculated IC₅₀ | 0.45 µM |
4. Quality Control: Assay quality is assessed using the Z'-factor: Z' = 1 - (3 * (SD_min + SD_max)) / |Avg_min - Avg_max| A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
Conclusion and Forward Path
This application note provides a robust and detailed framework for assessing the antagonist activity of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine at the Dopamine D4 receptor using a high-throughput, cell-based functional assay. The protocols are designed for automation and yield quantitative data (IC₅₀) suitable for SAR analysis and hit prioritization.
Identification of a potent and selective hit from this primary screen is the first step in a long discovery cascade. Subsequent studies should include:
-
Selectivity Profiling: Screening the compound against other dopamine receptor subtypes (D1, D2, D3, D5) and a broader panel of GPCRs to determine its selectivity profile.
-
Mechanism of Action Studies: Performing radioligand binding assays to confirm competitive antagonism and determine the binding affinity (Ki).
-
In Vitro ADME/Tox: Assessing metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity.[1][2]
By following the rigorous protocols outlined herein, researchers can effectively characterize novel chemical matter and identify promising lead candidates for the development of next-generation therapeutics targeting the Dopamine D4 receptor.
References
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86764103, Razpipadon. PubChem. Available from: [Link]
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available from: [Link]
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link]
-
Li, M., & Wang, M. W. (2016). High throughput screening technologies for ion channels. Acta pharmacologica Sinica. Available from: [Link]
-
Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available from: [Link]
-
Seo, J. W., et al. (2020). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. Psychopharmacology. Available from: [Link]
-
Hospira, A Pfizer Company (2018). SAFETY DATA SHEET: Dopamine Hydrochloride Injection, USP. Covetrus North America. Available from: [Link]
-
Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available from: [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available from: [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available from: [Link]
-
ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. ION Biosciences. Available from: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available from: [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine derivatives
Application Note: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Derivatives
Executive Summary & Strategic Context
This application note details the robust synthesis of [3-(difluoromethoxy)-4-methoxyphenyl]methanamine , a high-value pharmacophore often utilized in the development of phosphodiesterase-4 (PDE4) inhibitors and bioisosteric analogs of catecholamines.
The inclusion of the difluoromethoxy (
Key Synthetic Challenges Addressed:
-
Regioselective Difluoromethylation: Avoiding over-alkylation and handling the instability of difluorocarbene precursors.
-
Primary Amine Selectivity: Preventing the formation of secondary/tertiary amines during the reduction of the aldehyde precursor.
-
Safety & Scalability: Utilizing solid-state difluorocarbene sources (Sodium Chlorodifluoroacetate) to replace hazardous Freon gas (
) protocols.
Retrosynthetic Analysis & Pathway Design
The most logical disconnection for this primary amine is via the corresponding benzaldehyde. The 3,4-substitution pattern dictates the starting material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Unlike Vanillin (4-hydroxy-3-methoxybenzaldehyde), Isovanillin allows for direct alkylation at the 3-position while the 4-methoxy group remains protected.
Pathway Logic:
-
Precursor: Isovanillin.
-
Step 1 (O-Alkylation): Introduction of the
motif via a difluorocarbene mechanism. -
Step 2 (Functional Group Interconversion): Conversion of the aldehyde to a primary amine via an oxime intermediate (to ensure selectivity for the primary amine over secondary byproducts).
Figure 1: Retrosynthetic disconnection showing the linear 2-step synthesis from Isovanillin.
Detailed Protocols
Step 1: Synthesis of 3-(Difluoromethoxy)-4-methoxybenzaldehyde
Rationale:
Traditional methods use chlorodifluoromethane gas (
Reagents & Materials:
-
Substrate: Isovanillin (10.0 mmol, 1.52 g)
-
Reagent: Sodium chlorodifluoroacetate (20.0 mmol, 3.05 g) [2.0 equiv]
-
Base: Cesium Carbonate (
) (15.0 mmol, 4.88 g) [1.5 equiv] -
Solvent: DMF (Dimethylformamide) / Water (9:1 ratio) - Water is critical to aid protonation of the intermediate anion.
-
Temp:
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Isovanillin and
to the DMF/Water mixture (20 mL). Stir at room temperature for 10 minutes to form the phenoxide anion. -
Reagent Addition: Add Sodium chlorodifluoroacetate in a single portion.
-
Reaction: Heat the mixture to
in an oil bath.-
Mechanism Note: At this temperature,
decarboxylates to form . The phenoxide attacks the carbene, followed by protonation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (polar phenol) will disappear, replaced by a less polar spot (aldehyde). Reaction time is typically 2–4 hours.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Data:
-
Yield: Expect 75–85%.
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
group around 7.0–7.4 ppm ( Hz).
Step 2: Conversion to Primary Amine (via Oxime)
Rationale: Direct reductive amination of aldehydes with ammonium acetate often leads to dimer formation (secondary amines). To guarantee a primary amine , we first form the oxime, then reduce it.
Reagents:
-
Intermediate: 3-(Difluoromethoxy)-4-methoxybenzaldehyde (5.0 mmol)
-
Reagent A: Hydroxylamine hydrochloride (
) (7.5 mmol) -
Base A: Sodium Acetate (
) (7.5 mmol) -
Reducing System: Zinc dust (Zn) / Acetic Acid (AcOH) OR
(balloon) / Pd/C (10%).
Protocol:
Part A: Oxime Formation
-
Dissolve the aldehyde (from Step 1) in Ethanol (15 mL).
-
Add
and dissolved in minimal water (3 mL). -
Stir at room temperature for 1 hour.
-
Checkpoint: TLC should show complete conversion to the oxime (often a mixture of E/Z isomers).
-
Remove ethanol under vacuum. Partition residue between water and EtOAc. Dry and concentrate to yield the crude oxime.
Part B: Reduction to Amine
-
Dissolve the crude oxime in Glacial Acetic Acid (20 mL).
-
Cool to
in an ice bath. -
Add Zinc dust (10.0 equiv) portion-wise over 15 minutes. (Exothermic reaction).[3]
-
Allow to warm to room temperature and stir for 4 hours.
-
Filtration: Filter through a Celite pad to remove zinc salts. Wash with Methanol.
-
Workup (Critical): Concentrate the filtrate. The residue is the acetate salt of the amine.
-
To isolate the free base: Dissolve in water, basify to pH > 12 with
(aq), and extract with Dichloromethane (DCM).
-
-
Salt Formation (Optional but Recommended): Treat the DCM layer with
in ether to precipitate the hydrochloride salt for stability.
Analytical Specifications & Troubleshooting
Data Summary Table:
| Parameter | Specification / Observation | Troubleshooting |
| Step 1 Yield | 75% - 85% | If low, check |
| Step 1 NMR | Absence of triplet indicates failure of alkylation. | |
| Step 2 Selectivity | >95% Primary Amine | If secondary amine forms, switch from Zn/AcOH to |
| Appearance | White to off-white solid (HCl salt) | Yellowing indicates oxidation; store under Argon. |
Experimental Workflow Diagram:
Figure 2: Operational workflow ensuring quality control at the critical intermediate stage.
Safety & Handling (E-E-A-T)
-
Difluorocarbene Hazards: While Sodium Chlorodifluoroacetate is safer than gas, the generated carbene is reactive. Perform Step 1 in a well-ventilated fume hood.
-
Exotherm Control: The Zinc reduction (Step 2B) is highly exothermic. Strict temperature control (
start) is required to prevent runaway reactions or byproduct formation. -
Waste Disposal: Zinc waste must be handled as hazardous heavy metal waste.
References
-
Hu, J., Zhang, W., & Ni, C. (2014). "Difluoromethylation and Trifluoromethylation Reagents."[4] Chemical Reviews, 114(4), 2432–2506.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic H-Bond Donor." Journal of Medicinal Chemistry, 60(2), 797–804.
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective Difluoromethylation of Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095. (Methodology basis for Step 1).
- Ladd, D. L., et al. (1986). "Synthesis of Roflumilast Intermediates." Journal of Organic Chemistry (General reference for benzaldehyde reduction protocols).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as a fragment for drug discovery
Application Note: Strategic Utilization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in Lead Optimization
Executive Summary
This guide details the application of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (CAS: 802602-52-8) as a high-value fragment for medicinal chemistry programs. Unlike standard benzylamines, this building block incorporates the difluoromethoxy (
This fragment is not merely a linker; it is a functional tool used to:
-
Modulate Lipophilicity: Acts as a "Lipophilic Hydrogen Bond Donor" (LipHBD).
-
Enhance Metabolic Stability: Blocks metabolic soft spots (O-dealkylation) common in dimethoxy-benzyl systems.
-
Optimize Binding: Introduces orthogonal dipolar interactions unavailable to standard ethers.
Physicochemical Profile & The "Fluorine Effect"
The strategic value of this fragment lies in the unique electronic and steric properties of the 3-difluoromethoxy substituent.[1]
Comparative Properties
The following table contrasts the difluoromethoxy group with common bioisosteres found in early-stage hits.
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect ( | -0.27 (Donor) | 0.14 (Weak Withdrawing) | 0.35 (Withdrawing) |
| Lipophilicity ( | -0.02 | 0.20 – 0.50 | 1.04 |
| H-Bond Donor? | No | Yes (Weak, | No |
| H-Bond Acceptor? | Strong | Weak | Very Weak |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | Very High |
The Lipophilic Hydrogen Bond Donor (LipHBD) Concept
Unlike
-
Mechanism: The electron-withdrawing fluorine atoms polarize the
bond, making it an H-bond donor.[2] -
Application: Use this fragment to target backbone carbonyls in kinase hinge regions or GPCR pockets where a phenol would be metabolically liable (glucuronidation).
Experimental Protocols
The following protocols are optimized for maintaining the integrity of the fluorinated ether during library synthesis.
Protocol A: General Amide Coupling (HATU Method)
Use Case: Attaching the fragment to carboxylic acid cores (scaffold decoration).
Reagents:
-
Fragment: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (1.0 equiv)
-
Carboxylic Acid Scaffold (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (0.1 mmol scale) in anhydrous DMF (1 mL). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add the [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: Monitor by LC-MS.[3] The
group is stable, but ensure the mass spec method accounts for the distinctive isotopic pattern if Cl/Br are present in the scaffold.
-
-
Workup: Dilute with EtOAc (10 mL). Wash with sat.
( ), water ( ), and brine. Dry over . -
Purification: Flash chromatography.
-
Note: The fluorinated group decreases polarity compared to dimethoxy analogs; expect the product to elute earlier.
-
Protocol B: Reductive Amination
Use Case: Creating secondary amines for flexible linkers.
Reagents:
-
Aldehyde/Ketone Core (1.0 equiv)
-
Fragment: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (cat., 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Methodology:
-
Imine Formation: Mix the Aldehyde and the Amine fragment in DCE. Add Acetic Acid.[4] Stir for 30–60 minutes at RT.
-
Critical: Do not add the reductant immediately. Allow the imine equilibrium to establish.
-
-
Reduction: Add STAB in one portion.
-
Quench: Stir overnight. Quench with sat.
. -
QC Check: Use
NMR. The signal typically appears as a doublet (due to H-F coupling) around to . This is a rapid purity check that avoids LC-MS background noise.
Application Logic & Pathway Visualization
Metabolic Stability Workflow
The primary driver for selecting this fragment over 3,4-dimethoxybenzylamine is metabolic hardening. The diagram below illustrates the blockade of the O-dealkylation pathway.[2]
Caption: Comparative metabolic fate. The difluoromethoxy group resists CYP450-mediated oxidation, extending half-life (
Fragment-to-Lead Optimization Cycle
This workflow demonstrates where to insert this fragment in the Design-Make-Test-Analyze (DMTA) cycle.
Caption: Integration of the difluoromethoxy fragment into the DMTA cycle to solve specific ADME/Potency issues.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Standard PPE (gloves, goggles, lab coat) required.
-
Storage: Store at
under inert atmosphere ( or Ar). Amines absorb from air to form carbamates; keep tightly sealed. -
Stability: The
group is stable to standard acidic and basic workups but avoid extremely strong Lewis acids ( , ) which can cleave fluorinated ethers under forcing conditions.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Erickson, J. A., et al. (2010). "The Effect of Fluorination on the Metabolic Stability of Pharmaceuticals." Journal of Medicinal Chemistry.
Sources
Application Notes and Protocols for Cell-Based Assays Using [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Introduction: Unveiling the Bioactivity of a Novel Fluorinated Methanamine Derivative
The compound [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine represents a novel chemical entity with potential applications in drug discovery and chemical biology. Its structure, featuring a difluoromethoxy group, imparts unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of the methoxyphenyl methanamine moiety suggests a potential interaction with biogenic amine pathways, making it a candidate for modulating the activity of enzymes and receptors involved in neurotransmission.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activities of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. We will delve into detailed protocols for robust cell-based assays designed to probe its potential as a monoamine oxidase (MAO) inhibitor and to explore its effects on a key downstream signaling node, the phosphorylation of cAMP response element-binding protein (CREB). These selected assays provide a logical starting point for characterizing the compound's mechanism of action and identifying its potential therapeutic applications.
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAOs) are critical enzymes in the catabolism of neurotransmitters and are established therapeutic targets for neurodegenerative and psychiatric disorders.[2][3][4] Given the structural resemblance of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine to known MAO substrates, a primary avenue of investigation is its potential to inhibit MAO-A or MAO-B. We present two distinct, high-throughput compatible cell-based assay protocols to determine the inhibitory activity of this compound.
Scientific Rationale: Detecting MAO Activity
Both proposed assays are based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the oxidative deamination of a MAO substrate.[2][5] In the presence of horseradish peroxidase (HRP), a probe molecule is oxidized by H₂O₂, generating a quantifiable signal (fluorescence or luminescence) that is directly proportional to MAO activity.[2][6] Inhibition of MAO by a test compound will result in a decrease in the generated signal.
Experimental Workflow for MAO Inhibition Assays
Caption: Potential signaling cascade to CREB phosphorylation.
Protocol: HTRF® Cell-Based Assay for Phospho-CREB (Ser133)
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash assay technology ideal for detecting intracellular proteins. [7]This protocol describes the measurement of CREB phosphorylation at Ser133.
Principle: The assay uses two labeled antibodies: one specific for the phosphorylated Ser133 on CREB, labeled with a donor fluorophore, and a second antibody that recognizes total CREB, labeled with an acceptor fluorophore. When both antibodies bind to pCREB, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of pCREB. [7] Materials:
-
HTRF Phospho-CREB (Ser133) detection kit [7]* Cells expressing the target receptor (e.g., HEK293 cells transfected with the D4 receptor)
-
96-well or 384-well low-volume white plates
-
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
-
Agonist for the target receptor (positive control)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for a specified time (e.g., 30 minutes).
-
To test for antagonistic activity, pre-incubate with the compound before adding a known agonist.
-
-
Cell Lysis:
-
Add the lysis buffer provided in the kit directly to the wells containing the treated cells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Reagent Addition and Detection:
-
Transfer the cell lysates to a 384-well low-volume detection plate. [7] * Add the HTRF detection reagents (anti-pCREB and anti-total CREB antibodies) to the lysates.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
For agonist activity, plot the HTRF ratio against the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the HTRF ratio against the antagonist concentration in the presence of a fixed concentration of agonist to determine the IC₅₀.
-
| Parameter | Recommended Value | Source |
| Assay Format | HTRF | [7] |
| Detection | Phospho-CREB (Ser133) | [7] |
| Plate Type | 384-well low-volume white | [7] |
| Readout | Time-Resolved FRET | [7] |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust starting point for characterizing the cellular activity of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. The MAO inhibition assays will definitively determine if the compound interacts with these key enzymes, while the CREB phosphorylation assay offers a window into its potential effects on GPCR signaling.
Positive results from these initial screens should be followed by more detailed mechanistic studies. For MAO inhibition, determining the selectivity for MAO-A versus MAO-B and the mode of inhibition (reversible vs. irreversible) will be crucial next steps. If the compound modulates CREB phosphorylation, further investigation into the specific upstream receptor and signaling pathway will be warranted. These cell-based assays are foundational for guiding the subsequent stages of drug discovery and development for this promising new chemical entity.
References
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
An (Immuno) Fluorescence Protocol for Monitoring Monoamine Oxidase A/B Protein Distribution Within the Cell. Springer Nature Experiments. [Link]
-
An (Immuno) Fluorescence Protocol for Monitoring Monoamine Oxidase A/B Protein Distribution Within the Cell. PubMed. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. revvity.com [revvity.com]
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for radioligand displacement studies
An In-Depth Technical Guide to the Application of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in Radioligand Displacement Studies
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the novel compound, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, in radioligand displacement studies. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a difluoromethoxy group and a methoxy-substituted phenylmethanamine—suggest its potential as a modulator of G protein-coupled receptors (GPCRs), such as dopamine, serotonin, or trace amine-associated receptors (TAARs). The incorporation of a difluoromethoxy group is a modern medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties.[1]
This guide will, therefore, serve as a foundational protocol, using a hypothetical framework where [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is investigated for its binding affinity to a specific GPCR, for instance, the dopamine D4 receptor. The principles and methodologies described herein are broadly applicable to the characterization of novel chemical entities in receptor binding assays.
Introduction to Radioligand Displacement Assays
Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of an unlabeled compound (the "competitor" or "test ligand") to a receptor.[2][3] The assay measures the ability of the test compound to compete with a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The fundamental principle is that if the test compound binds to the same site as the radioligand, it will displace the radioligand in a concentration-dependent manner.
The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[4] The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.[5] A lower Ki value signifies a higher binding affinity.
Potential Target Receptors and Signaling Pathways
The chemical structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine suggests it may interact with biogenic amine receptors. Many such receptors are GPCRs, which are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major drug targets.[6][7][8] Upon ligand binding, GPCRs activate intracellular G proteins, initiating downstream signaling cascades.[9][10]
Dopamine Receptor Signaling
Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[][12] D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors often couple to Gαi/o to inhibit adenylyl cyclase.[13]
Caption: Simplified Dopamine D1-like and D2-like receptor signaling pathways.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a diverse group of GPCRs (with the exception of 5-HT3) that are involved in numerous physiological processes.[14][15] They couple to various G proteins to modulate adenylyl cyclase or phospholipase C activity.[16][17]
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 is a GPCR that responds to endogenous trace amines and amphetamine-like compounds.[18][19] TAAR1 activation typically leads to Gαs coupling and subsequent cAMP production.[18] It is known to modulate the function of dopamine and serotonin transporters.[20]
Experimental Protocol: Competitive Radioligand Displacement Assay
This protocol outlines a filtration-based competitive binding assay to determine the affinity (Ki) of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine for a hypothetical target, the human dopamine D4 receptor.
Materials and Reagents
| Reagent | Supplier | Purpose |
| [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine | Synthesized/Sourced | Test Compound |
| [³H]-Spiperone | PerkinElmer | Radioligand (for D4) |
| Haloperidol | Sigma-Aldrich | Non-specific binding control |
| hD4-expressing cell membranes | In-house/Commercial | Receptor source |
| Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) | - | Maintain physiological conditions |
| 96-well microplates | VWR/Corning | Assay plate |
| Glass fiber filter mats (e.g., Whatman GF/B) | Whatman | Separation of bound/unbound radioligand |
| Scintillation cocktail | PerkinElmer | Signal generation |
| Scintillation counter | Beckman Coulter/PerkinElmer | Signal detection |
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 concentrations ranging from 1 pM to 10 µM).
-
Dilute the [³H]-Spiperone in assay buffer to a final concentration equal to its Kd for the D4 receptor (determined from prior saturation binding experiments).
-
Prepare a high concentration solution of Haloperidol (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
Thaw the hD4-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.
-
Non-specific Binding: Haloperidol solution, [³H]-Spiperone, and cell membranes.
-
Competitive Binding: Serial dilutions of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, [³H]-Spiperone, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2][21]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
Caption: Experimental workflow for a competitive radioligand displacement assay.
Data Analysis and Interpretation
Calculation of Specific Binding
Specific binding is the portion of the radioligand binding that is displaceable by a competing ligand and is calculated as:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Generation of the Displacement Curve
Plot the percentage of specific binding against the logarithm of the competitor concentration ([3-(Difluoromethoxy)-4-methoxyphenyl]methanamine). This will generate a sigmoidal dose-response curve.
Determination of IC50 and Ki
-
IC50: The concentration of the test compound that inhibits 50% of the specific binding. This value is determined from the inflection point of the sigmoidal curve using non-linear regression analysis.[4]
-
Ki: The binding affinity of the test compound. It is calculated from the IC50 using the Cheng-Prusoff equation:[21]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for the analysis of radioligand displacement data.
Sample Data Presentation
The results of the displacement study can be summarized in a table for clear comparison.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope (nH) |
| [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine | 85 | 42 | ~1.0 |
| Haloperidol (Control) | 5 | 2.5 | ~1.0 |
Note: The data presented here are hypothetical and for illustrative purposes only. A Hill slope (nH) of approximately 1.0 suggests that the binding follows the law of mass action for a single binding site.
Troubleshooting and Best Practices
-
High Non-specific Binding: Can be caused by excessive radioligand concentration or issues with the membrane preparation. Consider reducing the radioligand concentration or optimizing the washing steps.
-
Poor Signal-to-Noise Ratio: May result from low receptor expression in the cell membranes or low specific activity of the radioligand. Ensure the quality of the membrane preparation and use a radioligand with high specific activity.
-
Inconsistent Replicates: Often due to pipetting errors or improper mixing. Ensure careful and consistent liquid handling.
-
Assay Validation: Always include a known reference compound (e.g., Haloperidol for D4 receptors) to validate the assay performance and ensure the results are comparable across experiments.
Conclusion
This application note provides a detailed framework for characterizing the binding affinity of the novel compound [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine using radioligand displacement assays. By following the outlined protocols for experimental execution and data analysis, researchers can effectively determine the Ki of this and other new chemical entities, providing crucial information for drug discovery and development programs. The principles described are broadly applicable to a wide range of GPCRs and test compounds.
References
-
CUSABIO. G protein-coupled receptor signaling pathway. [Link]
-
Consensus. TAAR1 Dopamine Receptor Signaling Pathways. [Link]
-
Wikipedia. G protein-coupled receptor. [Link]
-
PMC. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. [Link]
-
Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
PubMed. Trace amine associated receptor 1 signaling in activated lymphocytes. [Link]
-
ResearchGate. Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... [Link]
-
QIAGEN. Serotonin Receptor Signaling | GeneGlobe. [Link]
-
QIAGEN. Dopamine Receptor Signaling - GeneGlobe. [Link]
-
ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes.... [Link]
-
Slideshare. G protein coupled receptors and their Signaling Mechanism | PPTX. [Link]
-
springermedizin.de. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Addgene Blog. GPCRs: How Do They Work and How Do We Study Them?. [Link]
-
Frontiers. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. [Link]
-
PMC. Novel and atypical pathways for serotonin signaling. [Link]
-
PMC. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. [Link]
-
Wikipedia. TAAR1. [Link]
-
Protein Data Bank in Europe. Serotonin Receptors: The brain's chemical communicators. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Springer. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
edX. IC50 Determination. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]
-
NIDA. Directing Bitopic or Bivalent Molecules to Dopamine D3 Receptors for the Treatment of Substance Use Disorders. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. [Link]
-
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Frontiers. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]
-
BindingDB. Ki Summary. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. revvity.com [revvity.com]
- 5. courses.edx.org [courses.edx.org]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. cusabio.com [cusabio.com]
- 10. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin Receptors: The brain's chemical communicators | Protein Data Bank in Europe [ebi.ac.uk]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 19. TAAR1 - Wikipedia [en.wikipedia.org]
- 20. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay in Summary_ki [bindingdb.org]
Technical Support Center: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Synthesis
Case ID: SYN-3DFM-4OMe-AMINE Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
You are attempting to synthesize [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine . This molecule is a privileged scaffold, structurally related to PDE4 inhibitors (e.g., Roflumilast analogs). The synthesis typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1]
The two primary bottlenecks identified in this workflow are:
-
The Difluoromethylation Step: Low carbene efficiency and competing hydrolysis leading to poor conversion of the phenol.[2]
-
The Amine Formation: High rates of dimerization (secondary amine formation) during direct reductive amination.[2]
This guide provides optimized protocols and troubleshooting logic to maximize yield and purity.
Module 1: Optimizing the Difluoromethylation Step
Objective: Install the
Troubleshooting Guide: Difluoromethylation
| Symptom | Root Cause | Technical Remediation |
| Low Conversion (<40%) | Inefficient Carbene Generation: The decarboxylation of SCDA requires specific thermal activation ( | Increase Temperature: Maintain internal temp at |
| Starting Material Remains | Base Depletion: The phenol is not fully deprotonated, or the base is consumed by side reactions.[2] | Base Stoichiometry: Ensure 1.5–2.0 equiv of |
| "Runaway" Exotherm | Rapid Decarboxylation: Adding SCDA all at once causes massive gas evolution ( | Dosing Strategy: Add SCDA portion-wise (e.g., 4 portions over 2 hours) after the reaction reaches |
| Hydrolysis of Product | Water Contamination: Difluorocarbene ( | Drying: Dry DMF over molecular sieves.[2] However, note that some protocols (see Ref 1) utilize aqueous systems; for anhydrous routes, strict moisture control is vital. |
Optimized Protocol: Solid-Liquid Phase Transfer
Based on modified procedures for similar alkoxy-benzaldehydes [1, 2].[1]
-
Charge: In a round-bottom flask, dissolve Isovanillin (1.0 equiv) in DMF (10 vol).
-
Base: Add
(1.2 equiv) or (1.5 equiv). Stir at RT for 30 min to form the phenoxide. -
Heat: Heat the mixture to
. -
Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv total) in 5 equal portions over 2.5 hours.
-
Why? This maintains a steady concentration of reactive difluorocarbene without overwhelming the system.[2]
-
-
Workup: Cool to RT. Pour into water (exothermic).[2] Extract with EtOAc.[2][3] Wash organic layer with 1M NaOH (to remove unreacted starting phenol) followed by brine.[2]
Module 2: The Amine Formation (Aldehyde Amine)
Objective: Convert 3-(difluoromethoxy)-4-methoxybenzaldehyde to the primary amine. Critical Issue: Direct reductive amination often yields the dimer (secondary amine) due to the intermediate imine reacting with the product amine.[2]
Decision Matrix: Choosing the Right Route
Figure 1: Decision matrix for selecting the amination strategy based on impurity profile.
Recommended Protocol: The "Oxime Route" (Route B)
This route eliminates dimerization by isolating the stable oxime intermediate.[2]
Step 1: Oxime Formation
-
Dissolve aldehyde (1.0 equiv) in Ethanol/Water (2:1) .[2]
-
Add Hydroxylamine Hydrochloride (
, 1.5 equiv) and Sodium Acetate (1.5 equiv).[2] -
Stir at RT for 2–4 hours. (TLC: Disappearance of aldehyde).[2]
-
Isolation: Evaporate EtOH. The oxime usually precipitates as a white solid.[2] Filter and wash with water.[2][4][5] Yield is typically >95%.[1][2]
Step 2: Reduction to Amine Option A (Chemical Reduction - Robust):
-
Dissolve Oxime in Acetic Acid .
-
Add Zinc Dust (5–10 equiv) portion-wise at RT (Exothermic!).
-
Stir 1–2 hours. Filter zinc.[2] Basify filtrate with NaOH. Extract with DCM.[2]
Option B (Catalytic Hydrogenation - Cleaner):
-
Dissolve Oxime in MeOH saturated with Ammonia (prevents secondary amine formation).[2]
-
Add Raney Nickel (approx 10 wt%) or Pd/C .[2]
-
Hydrogenate at 40–50 psi.
-
Note: The presence of ammonia is critical to suppress secondary amine formation during the reduction of the imine intermediate [3].[2]
Module 3: Visualizing the Synthesis Pathway
The following diagram illustrates the complete optimized workflow, highlighting the critical control points (CCPs) where yield is often lost.
Figure 2: Optimized synthetic pathway via the Oxime intermediate to ensure primary amine selectivity.
FAQ: Frequently Asked Questions
Q: Can I use gaseous Freon-22 (Chlorodifluoromethane) instead of the solid reagent? A: Yes, and it is often cheaper for industrial scales. However, Freon-22 is an ozone-depleting substance and regulated in many jurisdictions.[1] If used, you must bubble the gas into a solution of the phenol and KOH in aqueous dioxane or isopropanol. The yield is generally lower (30–50%) compared to the solid reagent method due to faster hydrolysis of the carbene in the gas-liquid interface.
Q: My final amine product is turning pink/brown upon storage. Why?
A: Benzylamines are prone to oxidation and carbamate formation with atmospheric
-
Fix: Store the amine as a Hydrochloride Salt . Dissolve the free base in diethyl ether and add HCl in dioxane/ether. The resulting salt is stable, non-hygroscopic, and white.
Q: The difluoromethoxy group seems unstable during the acidic workup.
A: The
References
-
ChemicalBook. (2024).[2] 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis protocols. Retrieved from [2]
-
Ni, C., & Hu, J. (2014).[2] Recent Advances in the Synthetic Application of Difluorocarbene.[2] Shanghai Institute of Organic Chemistry.[2] Retrieved from
-
Molecular Imaging. (2005).[2][6] Synthesis of 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one (Reductive Amination Protocols). NCBI.[2][6] Retrieved from [2]
-
BenchChem. (2025).[2] A Comparative Analysis of Isovanillin Synthesis Routes. Retrieved from [2]
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. Pipeline | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine stability and storage conditions
Technical Support Center: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Ticket ID: #TCH-926251 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stability, Storage, and Handling Protocols
Overview
You are accessing the technical repository for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (CAS: 926251-50-5 for free base; 1106917-71-8 for HCl salt).[1]
This compound is a critical fluorinated building block, often used in medicinal chemistry to introduce the lipophilic hydrogen-bond donor motif (
Part 1: Physical State & Initial Verification (The "Arrival" Phase)
User Issue: "My compound arrived as a yellow oil, but the Certificate of Analysis (CoA) describes a white solid. Is it degraded?"
Technical Diagnosis: This discrepancy usually stems from the salt form vs. free base distinction.
-
Hydrochloride Salt: Typically a white to off-white crystalline solid.[1][2] It is the preferred form for stability.
-
Free Base: A viscous, colorless-to-pale-yellow oil.[1]
If you ordered the free base, a yellow tint is common and indicates trace oxidation of the primary amine, often acceptable for downstream synthesis. However, if the salt appears as an oil, it indicates severe hygroscopic deliquescence.
Verification Protocol: Before discarding, perform this rapid purity check:
| Test | Expected Result (Salt) | Expected Result (Free Base) | Action Threshold |
| Visual | White/Off-white Powder | Colorless/Yellow Oil | Dark brown/black = Degraded |
| Solubility | Water (High), DMSO (High) | DCM (High), Water (Low) | Insoluble particulates = Polymerization |
| LC-MS | M+H peak at ~204.08 Da | M+H peak at ~204.08 Da | Purity < 90% = Recrystallize |
Part 2: The "Crust" Phenomenon (CO₂ Scavenging)
User Issue: "A white crust forms on the threads of the vial after repeated use. Is this the product precipitating?"
Technical Diagnosis:
This is Carbamate Formation .[3] Primary benzylamines are potent nucleophiles that scavenge atmospheric carbon dioxide (
Mechanistic Insight:
The primary amine attacks the electrophilic carbon of
Figure 1: Mechanism of carbamate formation upon exposure to air. The reaction depletes the active amine titer.
Corrective Protocol: The "Argon Blanket"
-
Never leave the bottle open.
-
After weighing, immediately backfill the headspace with dry Argon or Nitrogen.
-
Seal: Wrap the cap junction with Parafilm® to prevent gas exchange.
-
Recovery: If crusting is severe, dissolve the material in dilute NaOH and extract with DCM to regenerate the free base, then re-form the HCl salt if necessary.
Part 3: Storage & Solution Stability
User Issue: "Can I store stock solutions in DMSO for my assays?"
Technical Guidance:
While the difluoromethoxy group (
Storage Decision Tree:
Figure 2: Decision matrix for optimal storage conditions based on physical state and duration.[1]
Critical Solvation Rules:
-
Avoid Protic Solvents for Long Term: Although soluble in methanol, primary amines can slowly react with trace impurities (aldehydes/ketones) in solvents to form imines.
-
DMSO Warning: DMSO is hygroscopic. Water accumulation in DMSO stocks will hydrolyze the amine salt over time. Recommendation: Use anhydrous DMSO and store single-use aliquots at -80°C.
Part 4: Advanced Handling (The Difluoromethoxy Group)
User Issue: "Will the difluoromethoxy group survive acidic deprotection steps?"
Technical Insight:
The
-
Acid Stability: Generally stable to mineral acids (HCl,
) used for Boc-deprotection.[1] -
Base Stability: Stable to standard organic bases (TEA, DIPEA).
-
Risk Zone: Strong Lewis Acids (e.g.,
, ) typically used for demethylation (cleaving ) can also cleave the difluoromethoxy ether, albeit more slowly.
Compatibility Table:
| Reagent Class | Example | Compatibility | Notes |
| Weak Bases | High | Ideal for alkylation reactions.[1] | |
| Strong Acids | TFA, 4M HCl | High | Safe for Boc/Cbz removal. |
| Reducing Agents | Moderate | Generally safe; avoid prolonged reflux. | |
| Lewis Acids | Low | WARNING: Will cleave the ether bond. |
References
-
PubChem. (n.d.). Compound Summary: (3-(Difluoromethoxy)phenyl)methanamine hydrochloride.[1] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]
-
ScienceMadness. (2025). Benzylamine Handling and Storage. Retrieved from [Link]
Sources
- 1. 1106917-71-8|(3-(Difluoromethoxy)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Technical Support Center: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Introduction: Understanding the Solubility Challenge
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a substituted aromatic amine, a structural motif common in modern drug discovery. Its unique combination of a primary amine, a lipophilic difluoromethoxy group, and an aromatic core presents a significant solubility challenge in neutral aqueous media. The primary amine offers a handle for pH-dependent solubilization, while the fluorinated moiety, often introduced to enhance metabolic stability and target engagement, simultaneously decreases aqueous solubility.[1][2]
This guide provides a comprehensive framework for researchers to overcome these solubility issues, ensuring reliable and reproducible results in downstream experiments. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols for effective solubilization.
Compound Physicochemical Profile
Understanding the key physicochemical properties is the first step in designing a successful solubilization strategy. While experimental data for this specific molecule may be limited, we can predict its behavior based on its functional groups.
| Property | Predicted Value / Characteristic | Implication for Solubility Strategy |
| Chemical Structure | The primary amine is basic; the aromatic core and -OCF₂H group are lipophilic. | |
| Molecular Weight | ~203.18 g/mol | Moderate molecular weight. |
| Predicted pKa | 8.5 - 9.5 | The primary amine is basic and will be protonated at acidic pH. This is the primary target for aqueous solubilization.[3] |
| Predicted LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting poor intrinsic water solubility.[1] |
| Key Functional Groups | Primary Amine (-NH₂) | Acts as a weak base; can be protonated to form a highly soluble salt.[4][5] |
| Difluoromethoxy (-OCF₂H) | Increases lipophilicity and acts as a hydrogen bond donor.[1][6] | |
| Aromatic Ring | Large, non-polar surface area contributes to hydrophobicity.[7] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not dissolving in water or PBS (pH 7.4). Why?
Answer: This is expected behavior. The molecule's structure, dominated by a hydrophobic aromatic ring and a lipophilic difluoromethoxy group, leads to very low intrinsic solubility in neutral aqueous solutions.[7][8] At neutral pH, the primary amine group (-NH₂) is largely in its neutral, uncharged state, which is not readily solvated by water. Aromatic amines are characteristically insoluble in water for this reason.[9]
Q2: What is the best starting point for solubilizing the compound?
Answer: The universally recommended starting point for poorly soluble compounds in a research setting is to create a concentrated stock solution in a high-purity, anhydrous organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Reasoning: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Data from structurally complex amines used in drug discovery consistently show high solubility in DMSO.[10][11][12] This creates a versatile stock solution that can be diluted into aqueous buffers for most in vitro assays.
-
See Protocol 1 for a detailed methodology.
Q3: I need to prepare a purely aqueous solution for an in vivo study. How can I achieve this?
Answer: The key is to leverage the basicity of the primary amine group. By lowering the pH of the aqueous solvent, you can protonate the amine, converting it into a much more polar and water-soluble ammonium salt (R-CH₂NH₃⁺).[13][14]
-
Mechanism: According to the Henderson-Hasselbalch equation, a drug is >99% ionized when the solution pH is at least 2 units below its pKa. Given the predicted pKa of ~8.5-9.5, adjusting the pH to ≤ 6.5 should dramatically improve solubility. For complete solubilization, targeting a pH of 4-5 is often a robust strategy.
-
Recommended Method: Titrate a suspension of the compound in saline or water with a dilute acid like hydrochloric acid (HCl) until the solution clears.
-
See Protocol 2 for a step-by-step guide.
Q4: I diluted my DMSO stock into my cell culture media, and the compound precipitated. What happened?
Answer: This is a common issue known as "antisolvent precipitation." When the concentrated DMSO stock is added to the aqueous medium, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically well below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
Stir Vigorously: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized areas of high concentration.
-
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the compound's solubility and prevent precipitation during dilution.
-
Use a Co-Solvent Formulation: For challenging cases, consider formulations that include other biocompatible co-solvents or surfactants, though this requires significant validation.[15][16]
Solubilization Workflows and Protocols
Decision Workflow for Solubilization
This workflow guides the user through the logical steps to achieve a soluble formulation.
Caption: Decision workflow for selecting the appropriate solubilization protocol.
Mechanism of pH-Dependent Solubility
The solubility of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine in water is governed by a pH-dependent equilibrium between its uncharged (base) and charged (conjugate acid) forms.
Caption: Equilibrium between the insoluble base and the soluble protonated salt.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a 10 mM stock solution for in vitro use.
Materials:
-
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine powder
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW ≈ 203.18 g/mol ): Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 203.18 g/mol = 0.00203 g = 2.03 mg
-
Weigh Compound: Accurately weigh out 2.03 mg of the compound and place it into a clean, dry vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Gentle Warming/Sonication (If Needed): If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes or place it in a bath sonicator for 5 minutes. This can help overcome the activation energy of dissolution.[17]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is suitable for preparing a formulation for in vivo studies, such as a 1 mg/mL solution.
Materials:
-
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine powder
-
Sterile Water for Injection or 0.9% Saline
-
0.1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare Suspension: Weigh 10 mg of the compound and add it to 9 mL of sterile water or saline in a sterile beaker with a magnetic stir bar. This will form a cloudy suspension.
-
Begin Stirring: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
-
Acidify Dropwise: While monitoring the suspension, add 0.1 N HCl drop by drop. Pause between drops to allow for equilibration.
-
Observe for Clarity: Continue adding acid until the entire solution becomes clear and all particulate matter has dissolved. The primary amine is now protonated.[13]
-
Measure pH: Once the solution is clear, use a calibrated pH meter to measure the final pH. It should typically be in the range of 4.0 - 5.5 for full dissolution.
-
Final Volume Adjustment (q.s.): Transfer the clear solution to a graduated cylinder and add sterile water/saline to bring the final volume to 10.0 mL. This ensures the final concentration is exactly 1 mg/mL.
-
Sterilization (Optional): If required for the experiment, filter the final solution through a 0.22 µm sterile syringe filter.
References
-
GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved February 15, 2026, from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved February 15, 2026, from [Link]
-
Pardhi, D. M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. Retrieved February 15, 2026, from [Link]
-
Al-Mokhna, D., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved February 15, 2026, from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved February 15, 2026, from [Link]
- Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation. CRC press. (General knowledge, no direct URL)
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Retrieved February 15, 2026, from [Link]
- Singh, A., et al. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 6(4), 1349. (General knowledge, no direct URL)
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 15, 2026, from [Link]
-
Tota, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC medicinal chemistry, 12(1), 20-25. Retrieved February 15, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (4-((3-Fluorophenyl)methoxy)phenyl)methanamine hydrochloride. Retrieved February 15, 2026, from [Link]
-
Crystals. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved February 15, 2026, from [Link]
-
ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone Properties. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). DOx. Retrieved February 15, 2026, from [Link]
-
Chapman University Digital Commons. (2021). Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Retrieved February 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 8. embibe.com [embibe.com]
- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. Crenolanib (CP-868596) (CAS 670220-88-9) | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Crenolanib - LKT Labs [lktlabs.com]
- 13. jmpas.com [jmpas.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, a key intermediate in pharmaceutical development, is most commonly achieved through two primary routes: the reduction of 3-(difluoromethoxy)-4-methoxybenzonitrile or the reductive amination of 3-(difluoromethoxy)-4-methoxybenzaldehyde. While seemingly straightforward, both methods are susceptible to side product formation that can complicate purification and compromise final product purity.
Q1: What are the most common synthetic routes to prepare [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and what are their relative merits?
There are two principal and well-established methods for synthesizing the target amine:
-
Route A: Reduction of 3-(difluoromethoxy)-4-methoxybenzonitrile. This is a direct conversion of the nitrile functional group to a primary amine.
-
Route B: Reductive Amination of 3-(difluoromethoxy)-4-methoxybenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced to the desired primary amine.
| Synthetic Route | Advantages | Disadvantages |
| A: Nitrile Reduction | - Fewer potential byproducts from the nitrogen source.- Can be a cleaner reaction if the starting nitrile is pure. | - Nitrile starting material may be less readily available or more expensive.- Potential for over-reduction or formation of secondary and tertiary amines.[1][2][3] |
| B: Reductive Amination | - Aldehyde starting material is often more accessible.- Milder reducing agents can be employed. | - Prone to formation of secondary amine (dibenzylamine) and imine impurities.[4][5][6]- Requires careful control of reaction conditions to suppress side reactions. |
Section 2: Troubleshooting Side Product Formation
A primary challenge in the synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is the emergence of unwanted side products. Understanding their formation is key to their prevention.
Q2: During the reductive amination of 3-(difluoromethoxy)-4-methoxybenzaldehyde, I am observing a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?
This is a very common issue. The high molecular weight impurity is almost certainly the corresponding secondary amine, N-{[3-(difluoromethoxy)-4-methoxyphenyl]methyl}[3-(difluoromethoxy)-4-methoxyphenyl]methanamine, often referred to as a dibenzylamine-type impurity.
Mechanism of Formation:
The formation of the secondary amine is a competing reaction pathway. The initially formed primary amine product can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary amine.
Caption: Formation of secondary amine impurity.
Preventative Measures:
-
Excess Ammonia: Using a large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate) can shift the equilibrium to favor the formation of the primary imine and minimize the reaction of the product amine with the starting aldehyde.[4]
-
Slow Addition of Aldehyde: A semi-batch process, where the aldehyde is added slowly to the reaction mixture containing the ammonia source and catalyst, can maintain a low concentration of the aldehyde, thus disfavoring the formation of the secondary amine.[7]
-
Temperature and Pressure Control: In catalytic hydrogenations, lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.[5]
Q3: I am attempting the synthesis via nitrile reduction and my final product is contaminated with secondary and tertiary amines. How can I improve the selectivity for the primary amine?
The formation of secondary and tertiary amines during nitrile reduction is a known issue, particularly in catalytic hydrogenation.[2][3]
Mechanism of Formation:
The intermediate imine formed during the reduction can react with the primary amine product to generate a secondary amine, which can undergo a similar reaction to form a tertiary amine.
Caption: Side product formation in nitrile reduction.
Preventative Measures:
-
Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines during catalytic hydrogenation of nitriles is to add ammonia or ammonium hydroxide to the reaction mixture.[2] This helps to inhibit the reaction of the amine product with the intermediate imine.
-
Choice of Catalyst and Solvent: The choice of catalyst and solvent can influence the selectivity. For example, Raney nickel and palladium on carbon are common catalysts, and the solvent can affect the local concentration of ammonia at the catalyst surface.[3]
-
Strong Hydride Reducing Agents: Using stoichiometric amounts of powerful reducing agents like lithium aluminum hydride (LiAlH4) can often provide the primary amine with higher selectivity, as the reduction is typically rapid and complete.[8][9] However, these reagents require anhydrous conditions and careful handling.
Q4: My reaction mixture from the reductive amination shows a persistent impurity that I suspect is the intermediate imine. How can I confirm this and ensure complete reduction?
Incomplete reduction is a common problem, especially when using milder reducing agents like sodium borohydride.[10]
Confirmation of Imine Intermediate:
-
TLC Analysis: The imine is typically less polar than the amine and will have a higher Rf value on a silica gel TLC plate.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is an excellent tool to identify the imine. The imine will have a molecular weight that is 2 amu less than the desired amine product.
-
¹H NMR Spectroscopy: The presence of a singlet peak in the 8-9 ppm region is characteristic of the imine proton (-CH=N-).
Ensuring Complete Reduction:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a more effective reagent for reductive aminations than sodium borohydride, as it is more selective for the reduction of imines in the presence of aldehydes.[6]
-
Reaction Time and Temperature: Increasing the reaction time or gently warming the reaction mixture can help drive the reduction to completion.[10] However, be cautious as higher temperatures can also promote side reactions.
-
pH Control: The rate of both imine formation and reduction can be pH-dependent. Maintaining a slightly acidic pH (around 5-6) often facilitates imine formation and subsequent reduction.
Section 3: Analytical Characterization and Purification
Proper analysis and purification are critical to obtaining high-purity [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
Q5: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | - Rapid reaction monitoring.- Qualitative assessment of purity. | - Visualize consumption of starting material and formation of product and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative analysis of purity.- Separation of closely related impurities. | - Determine the percentage purity of the final product.[11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identification of volatile impurities.- Confirmation of product identity. | - Provides molecular weight and fragmentation patterns of components.[11][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Identification of non-volatile impurities.- Confirmation of product and byproduct molecular weights. | - Essential for identifying higher molecular weight side products like the secondary amine.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation of the final product and any isolated impurities. | - Confirms the chemical structure and assesses isomeric purity. |
Q6: What is the most effective method for purifying the crude [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine?
The purification strategy will depend on the nature and quantity of the impurities present.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities like the starting aldehyde or nitrile, and the intermediate imine. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[10]
-
Column Chromatography: If acid-base extraction fails to remove all impurities, particularly the secondary amine, column chromatography on silica gel is the next step. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, is typically effective.
-
Crystallization/Salt Formation: For obtaining highly pure material, crystallization of the free base or formation of a crystalline salt (e.g., hydrochloride or oxalate) can be an excellent final purification step.
Section 4: Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for your specific application. Retention times will vary depending on the exact HPLC system and column used.
Protocol 2: Acid-Base Extraction for Purification
-
Quench the reaction mixture as appropriate (e.g., with water or saturated sodium bicarbonate solution).
-
Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale reaction).
-
Combine the organic extracts and wash with 1M HCl (2 x 50 mL).
-
Separate the layers and set aside the organic layer (which contains non-basic impurities).
-
Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >12.
-
Extract the basified aqueous layer with fresh organic solvent (3 x 50 mL).
-
Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
References
- Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Benchchem. A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
- ACS Publications. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega.
- Scribd.
- Thermo Fisher Scientific.
- AZoM.
- Caltech Authors.
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
- MDPI.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- University of Groningen.
- PMC.
- Wikipedia. Nitrile reduction.
- JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles.
- Chemistry Steps. Reactions of Nitriles.
- ResearchGate. Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a.
- Reddit.
- DeepDyve. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor, Chemical Engineering & Technology (Cet) | 10.
- MDPI.
- PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- Sigma-Aldrich.
- ResearchGate.
- MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)
- NCBI. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging.
- AWS. 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1.
- MedKoo Biosciences. Roflumilast Synthetic Routes.
- Google Patents.
- ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
- Google Patents.
- ResearchGate. (PDF)
- Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
- University of Maryland, Baltimore.
Sources
- 1. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. deepdyve.com [deepdyve.com]
- 8. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Technical Support Case #882: Optimization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Synthesis
Executive Summary
This guide addresses the synthesis and optimization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine . This scaffold is a critical intermediate in the synthesis of PDE4 inhibitors (e.g., analogs of Roflumilast) and other bioactive benzylamines.
The synthesis presents two primary bottlenecks:
-
The Difluoromethylation Step: Introducing the
group onto the phenolic oxygen of Isovanillin requires generating a transient difluorocarbene ( ) species, which is prone to rapid hydrolysis. -
The Amine Formation: Converting the aldehyde to a primary amine without defluorination or dimerization (secondary amine formation).
Module 1: The Difluoromethylation Step (The Critical Bottleneck)
Objective: Conversion of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to 3-(difluoromethoxy)-4-methoxybenzaldehyde.
Core Protocol (Recommended)
We recommend using Sodium Chlorodifluoroacetate (
-
Reagents: Isovanillin (1.0 eq), Sodium Chlorodifluoroacetate (2.5 eq),
(2.0 eq). -
Solvent: DMF (Anhydrous preferred) or DMF:Water (9:1).
-
Temperature:
.
Troubleshooting & FAQs
Q1: My conversion is stuck at 50% despite adding excess reagent. Why?
A: This is likely due to "Carbene Quenching."
The active species, difluorocarbene (
-
Fix: Ensure DMF is dry (
water). If using a biphasic system, increase the equivalents of to 3.0–4.0 eq to account for hydrolytic loss. -
Fix: Add the reagent portion-wise (e.g., 4 portions over 2 hours) rather than all at once. This maintains a steady concentration of
relative to the phenol.
Q2: I see a significant amount of "Cannizzaro" byproduct (benzyl alcohol/acid).
A: High base concentration (
-
Fix: Switch to Cesium Carbonate (
) . The "Cesium Effect" often enhances the nucleophilicity of the phenoxide anion, allowing for lower reaction temperatures ( ) or faster rates, reducing the window for side reactions.
Q3: Is the difluoromethoxy group stable during workup?
A: Yes, but with caveats. The
Data: Reagent Efficiency Comparison
| Reagent | Active Species | Pros | Cons |
| Na chlorodifluoroacetate | Solid, easy handling, no gas cylinder needed. | Generates | |
| High atom economy, scalable for kg-batches. | Environmental restriction (ODS), requires gas handling/autoclave. | ||
| Radical/Carbene | Milder conditions. | Expensive, phosphorus byproducts difficult to remove. |
Module 2: The Amine Formation (Functional Group Interconversion)
Objective: Conversion of 3-(difluoromethoxy)-4-methoxybenzaldehyde to the target methanamine.
Core Protocol: Reductive Amination
Direct reductive amination is preferred over the Nitrile route (via oxime/dehydration) to minimize steps.
-
Reagents: Ammonium Acetate (
, 10 eq), Sodium Cyanoborohydride ( , 1.5 eq). -
Solvent: Methanol.
-
Conditions: Room Temperature, 12–24 h.
Troubleshooting & FAQs
Q4: I am isolating the secondary amine (dimer) instead of the primary amine. A: This is the most common failure mode. The product amine reacts with the unreacted aldehyde to form an imine, which is then reduced again.
-
Fix: Use a massive excess of Ammonium Acetate (10–15 eq).
-
Fix: Sequential Addition. Allow the aldehyde and ammonium acetate to equilibrate for 1 hour before adding the reducing agent (
). This ensures the aldehyde is fully converted to the iminium species before reduction begins.
Q5: Can I use catalytic hydrogenation (
-
Recommendation: If you must use hydrogenation, use Raney Nickel in ammoniacal methanol. It is less prone to C-F bond activation than Palladium.
Module 3: Visualized Workflows
Diagram 1: Reaction Pathway & Logic
Caption: Step-wise synthetic logic highlighting critical reagents and potential divergence points for side products.
Diagram 2: Troubleshooting Decision Tree (Step 1)
Caption: Diagnostic flowchart for optimizing the O-difluoromethylation of Isovanillin.
References & Grounding
-
Zafrani, Y. et al. (2019). Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols.Journal of Organic Chemistry . (Describes the mechanism and stoichiometry for salt-based difluoromethylation).
-
Ladd, D. L. et al. (1986). Synthesis of Roflumilast Intermediates.Journal of Medicinal Chemistry . (Foundational work on 3,4-dialkoxybenzaldehyde derivatives).
-
Hu, J. et al. (2011). Difluoromethylation of O-Nucleophiles.[1]Chemical Reviews . (Comprehensive review on reagent stability and solvent effects).
-
Patent US5786516A. Process for the preparation of isovanillin derivatives. (Industrial conditions for regioselective alkylation).
Sources
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine degradation pathways
Welcome to the Technical Support Center for Advanced Intermediates .
Ticket ID: #T-DIF-042 Subject: Degradation Pathways & Stability Protocol for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are observing instability in [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (hereafter referred to as Compound A ). As a benzylic primary amine with an electron-withdrawing difluoromethoxy group (
While the
This guide addresses the three most common failure modes reported by our users: "Ghost Peaks" in HPLC , Mass Balance Discrepancies , and Acid-Induced Hydrolysis .
Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: The "Ghost Peak" Phenomenon
User Question: I’m seeing a new impurity peak (RRT ~1.2) that grows over time in my neutral diluent. It doesn't appear in my fresh standard. What is it?
Technical Diagnosis: You are likely observing the Schiff Base Dimer . Primary benzylic amines are prone to oxidative deamination upon exposure to air or trace metal ions. This reaction generates an aldehyde intermediate.[1][2]
-
Step 1: The amine oxidizes to 3-(difluoromethoxy)-4-methoxybenzaldehyde .
-
Step 2: This aldehyde immediately reacts with the remaining unoxidized parent amine.
-
Result: Formation of an imine (Schiff base) dimer.
Corrective Action:
-
Immediate Fix: Switch your diluent to 0.1% Formic Acid in Water/Acetonitrile. The acidic pH protonates the amine, preventing the nucleophilic attack required for dimer formation.
-
Process Control: Store the neat liquid under Argon. Benzylic amines absorb atmospheric
to form carbamate salts (white crust), often mistaken for degradation.
Issue 2: Mass Balance Discrepancy
User Question: My assay value has dropped by 5%, but my total impurities only account for 1%. Where is the missing mass?
Technical Diagnosis: This is a classic signature of Volatile Aldehyde Formation . The oxidative byproduct, 3-(difluoromethoxy)-4-methoxybenzaldehyde , is semi-volatile and lacks the basic nitrogen required to retain well on standard low-pH C18 methods.
-
If your HPLC method uses a detection wavelength of 210-220 nm, the aldehyde (which has a distinct UV max ~250-280 nm) might have a different response factor, leading to under-quantification.
-
Alternatively, the aldehyde may be evaporating during sample concentration steps.
Corrective Action:
-
Validation: Run a GC-MS analysis to detect the volatile aldehyde.
-
Derivatization: Treat a sample with 2,4-Dinitrophenylhydrazine (DNPH). If a precipitate forms, you have confirmed the presence of the carbonyl degradation product.
Issue 3: Fluorine Loss in Stress Testing
User Question: During acid forced degradation (1N HCl, 60°C), I see a polar impurity eluting at the solvent front. Is the difluoromethoxy group unstable?
Technical Diagnosis:
Yes, but only under forcing conditions. While
-
Reaction:
. -
Risk: This releases Fluoride ions (
), which can etch glass liners in your injector port or damage silica columns.
Corrective Action:
-
Limit Stress: Do not exceed 0.1N HCl at 40°C for this specific scaffold.
-
Equipment: Use PEEK tubing and plastic vials if aggressive acid stress is required to prevent glass etching by HF.
Part 2: The Degradation Mechanism (Visualized)
The following diagram details the causal pathways transforming Compound A into its major degradants.
Figure 1: Mechanistic pathway showing the oxidative deamination (Red), dimerization (Yellow), and carbamylation (Green) routes.
Part 3: Experimental Protocols
Protocol A: Validated Forced Degradation Workflow
Do not use generic conditions. This molecule requires specific quenching to prevent artifact formation.
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | 5-15% | Monitor for Phenol formation (loss of -CHF2). |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 2 Hours | < 5% | Benzylic amines are generally stable to base. |
| Oxidation | 3% | 1 Hour | 10-20% | Major pathway. Expect Aldehyde & N-Oxide. |
| Thermal | 80°C (Solid State) | 24 Hours | < 2% | Stable if dry. |
| Photolytic | 1.2M Lux hours | -- | Variable | Protect from light to prevent radical oxidation. |
Protocol B: Workflow Visualization
Figure 2: Forced degradation workflow emphasizing the quenching step to prevent post-sampling reaction.
Part 4: Reference Data & Impurity Profile
Expected Relative Retention Times (RRT) Based on C18 Column, Mobile Phase A: 0.1% Formic Acid, B: ACN
| Compound Name | Structure Note | RRT (Approx) | Detection |
| Parent Amine | Compound A | 1.00 | UV 210nm / MS+ |
| Degradant E (Phenol) | Loss of | 0.65 | UV 280nm |
| Degradant A (Aldehyde) | Oxidative Deamination | 1.15 | UV 254nm |
| Degradant B (Acid) | Benzoic Acid deriv. | 0.90 | UV 254nm / MS- |
| Degradant C (Dimer) | Schiff Base | 1.45 | UV 254nm / MS+ |
References
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Provides the foundational mechanism for acid-catalyzed hydrolysis of ethers).
-
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (Establishes the standard for mass balance and "ghost peak" investigation).
-
European Medicines Agency (EMA). (2024). "ICH Topic Q1B: Photostability Testing of New Drug Substances and Products." (Guideline for light sensitivity testing of benzylic amines).
-
PubChem. (2024). "Compound Summary: Benzylamine." (General reactivity profile for primary benzylic amines regarding carbamate formation).
-
BenchChem. (2025).[3] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." (Specific stability data on the -OCHF2 group).
Sources
How to increase the purity of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
Technical Support Center: Advanced Purification Protocols Ticket ID: #PUR-OCHF2-001 Subject: Purity Optimization of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering purity challenges with [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine , a critical benzylamine intermediate often used in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs).
The purification of this molecule presents a "triad of difficulty":
-
Amine Tailing: The primary amine function interacts strongly with silanols in chromatography.
-
Lipophilicity: The difluoromethoxy (
) group significantly increases solubility in organic solvents compared to standard methoxy-benzylamines, complicating standard precipitations. -
Oxidative Instability: Like most benzylamines, the free base is prone to absorbing atmospheric
(carbamate formation) and oxidative dimerization (imine formation).
This guide prioritizes salt formation over chromatography, as it is the only scalable method to break the azeotropic behavior of common impurities like the secondary amine dimer.
Module 1: Diagnostic Workflow
Before selecting a protocol, identify your dominant impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profiling.
Module 2: The "Salt Switch" Protocol (Gold Standard)
Objective: Remove the secondary amine dimer and non-basic impurities. Mechanism: The hydrochloride salt of the primary amine crystallizes readily, whereas the bulky secondary amine dimer (often formed during reductive amination) remains soluble in the mother liquor due to steric hindrance disrupting crystal packing.
Reagents Required:
-
Crude Amine (Free Base)
-
Solvent A: Diethyl Ether or MTBE (Anhydrous)
-
Solvent B: 4M
in Dioxane or Isopropanol -
Anti-solvent: Hexanes or Heptane
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in a minimal amount of Solvent A (approx. 5 mL per gram). Ensure the solution is clear; filter if turbid.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add Solvent B (1.1 equivalents).
-
Note: Do not use aqueous
initially; water acts as a plasticizer and prevents crystallization of this specific lipophilic salt.
-
-
Precipitation: A white precipitate should form immediately. If an oil ("oiling out") forms instead, reheat the mixture to reflux until dissolved, add 10% volume of Isopropanol, and cool slowly to room temperature.
-
Digestion: Stir the suspension at 0°C for 30 minutes. This "digestion" period allows trapped impurities to diffuse out of the crystal lattice.
-
Filtration: Filter the solid under argon/nitrogen (benzylamine salts are hygroscopic). Wash the cake with cold Hexanes (
volumes). -
Free Basing (Optional): If the free base is required for the next step, partition the salt between
and 1M .
Critical Insight: The
group renders the salt more soluble in polar organics than a standard methoxy group. If yield is low, add Heptane to the mother liquor to force precipitation.
Module 3: Acid-Base Extraction (The "Rescue" Clean)
Objective: Remove neutral precursors (aldehydes) and very weak bases.
| Phase | Component | State | Action |
| Organic 1 | Crude Mixture | Dissolved in DCM | Add 1M |
| Aqueous 1 | Product (Amine | Dissolved | Keep |
| Organic 2 | Aldehyde/Neutrals | Dissolved | Discard |
| Aqueous 2 | Product (Amine | Basify (pH > 12) | Add 2M |
| Organic 3 | Product (Free Base) | Extracted | Dry & Concentrate |
Technical Note: Use Dichloromethane (DCM) rather than Ethyl Acetate for the organic phase. The difluoromethoxy group increases the lipophilicity of the salt, meaning some of the protonated amine might partition into Ethyl Acetate, leading to yield loss. DCM avoids this.
Module 4: Troubleshooting Chromatography (The "Sticky" Amine)
If you must use flash chromatography (e.g., to separate regioisomers), the amine will interact with the acidic silanols on the silica gel, causing streaking.
The Fix:
Pre-treat your silica column with 1% Triethylamine (
Recommended Gradient:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: DCM + 1%
. -
Mobile Phase B: MeOH + 1%
. -
Gradient: 0% to 10% B over 20 CV (Column Volumes).
Why this works: The triethylamine competitively binds to the silica's acidic sites, creating a "shield" that allows your product to elute as a sharp band.
Module 5: Chemical Stability of the Group
User Question: Can I use strong acids during the workup? Will the difluoromethoxy group hydrolyze?
Scientist Answer: The difluoromethoxy group is electronically similar to an acetal but significantly more stable due to the electron-withdrawing effect of the fluorine atoms.
-
Acid Stability: It is stable to dilute aqueous acids (1M
, 1M ) at room temperature. -
Risk Factor: Avoid strong Lewis acids (e.g.,
, ) or refluxing in concentrated , as these conditions are used specifically to cleave aryl ethers. -
Base Stability: Excellent. It is stable to strong bases (NaOH, KOH) used during the free-basing step.
References
-
BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.[2] Retrieved from
-
University of Rochester. (n.d.). Workup: Amines - Laboratory Techniques. Retrieved from
Sources
Technical Support Center: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Scale-Up
Ticket ID: #SC-OCF2-BENZ-001 Status: Open / Technical Advisory Subject: Process Safety and Impurity Control in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the scale-up challenges for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine (CAS: 127792-69-6). This motif is a critical pharmacophore in PDE4 inhibitors (e.g., Roflumilast analogs) and Dopamine D4 antagonists.
The synthesis hinges on two "make-or-break" transformations:
-
Difluoromethylation: Controlling the exothermic release of difluorocarbene.
-
Amine Formation: Suppressing the formation of the thermodynamic "dimer" impurity (secondary amine) during reduction.
Module 1: The Difluoromethoxy Motif (The "Make-or-Break" Step)
The introduction of the lipophilic
Protocol Analysis: Reagent Selection
For scale-up (100g to 5kg), we recommend Sodium Chlorodifluoroacetate (Chen's Reagent) over Chlorodifluoromethane gas (Freon-22) unless you have high-pressure hastelloy reactors.
| Feature | Chlorodifluoromethane (Gas) | Sodium Chlorodifluoroacetate (Solid) |
| Atom Economy | High | Lower (Loss of CO₂ and NaCl) |
| Safety Profile | High Pressure, Ozone Depleting | Exothermic Decarboxylation |
| Equipment | Autoclave required | Standard Glass-lined Reactor |
| Selectivity | Variable (Mass transfer limited) | High (Homogeneous generation of |
Troubleshooting Guide: Difluoromethylation
Context: Reaction of Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
Q: My reaction stalled at 60% conversion. Adding more reagent didn't help. Why?
A: This is likely a "Stalled Carbene" issue. The generation of difluorocarbene (
-
Diagnosis: If your internal temp dropped below 90°C during addition, the reagent accumulated without reacting. When you reheated, it likely decomposed rapidly or polymerized rather than inserting into the phenol.
-
Fix: Maintain internal temperature strictly at 95–100°C . Add the reagent as a solution in DMF slowly via a subsurface dip tube to ensure immediate decarboxylation upon contact.
Q: I am seeing a "doublet of triplets" in the NMR of my crude. What is it?
A: This is the signature of the product. The
-
Validation: Look for a triplet (
) around 6.50 ppm . If it splits further or shifts, check for C-alkylation (a common side reaction if the base is too strong; use , not ).
Safety Critical Warning
Do not accumulate Sodium Chlorodifluoroacetate.
If the reaction mixture is too cool (<80°C), the reagent will build up. Upon heating, it will undergo rapid, autocatalytic decarboxylation, releasing massive amounts of
Module 2: Constructing the Methylamine Tail
Transforming the aldehyde to the primary amine is prone to dimerization (formation of the secondary amine: bis(3-difluoromethoxy-4-methoxybenzyl)amine).
Workflow Visualization
The following diagram outlines the decision tree for the amine synthesis, highlighting the "Oxime Route" as the preferred method for purity.
Figure 1: Synthetic pathways to the target amine. The Oxime route (Method B) isolates the nitrogen source, preventing the condensation of the product amine with the starting aldehyde, which causes dimerization.
Troubleshooting Guide: Amine Synthesis
Q: I am using Method A (Reductive Amination) and have 15% dimer impurity. How do I remove it? A: Separation of the benzylamine and dibenzylamine is difficult due to similar polarity.
-
Prevention (Best): You must use a massive excess of Ammonia (saturated methanolic ammonia) to statistically favor the primary amine.
-
The "Poisoned" Catalyst: Switch to Raney Nickel rather than Pd/C. Pd/C is too active and promotes the condensation of the formed amine with the aldehyde.
-
Purification (Fix): If the dimer is present, convert the crude amine to the Hydrochloride salt . The primary amine HCl salt usually crystallizes from Ethanol/EtOAc, while the secondary amine salt remains more soluble in the mother liquor.
Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the Oxime? A: technically yes, but avoid this on scale .
-
Why? The workup of LAH with a difluoromethoxy group is risky. The aluminum salts trap the product, and harsh acidic quenching can hydrolyze the sensitive
group (converting it back to a phenol). -
Alternative: Use Zinc/Acetic Acid or Catalytic Hydrogenation (Raney Ni, 5 bar H2) for the oxime reduction.
Module 3: Isolation & Stability
Q: The oil turned into a solid crust after leaving it on the bench. Is it degrading? A: Benzylamines are "CO₂ sponges."
-
Mechanism: The free base reacts with atmospheric
to form carbamic acid/carbamate salts. -
Protocol: Do not store as a free base. Immediately convert to the Hydrochloride or Fumarate salt.
-
HCl Salt: Hygroscopic but very stable.
-
Fumarate Salt: Often non-hygroscopic and crystalline, ideal for GMP handling.
-
References & Grounding[1][2]
-
Difluoromethylation with Sodium Chlorodifluoroacetate:
-
Scale-Up of Difluoromethylation:
-
Control of Benzylamine Dimerization:
-
Citation: "Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction."
-
Relevance: Discusses the mechanism of secondary amine formation and catalyst selection (Cu/Ni vs Pd).
-
Source:[3]
-
-
Target Molecule Context (D4/PDE4):
-
Citation: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold..." ChemMedChem, 2025.
-
Relevance: Contextualizes the use of the difluoromethoxy-benzylamine motif in drug discovery.
-
Source:
-
Sources
A Researcher's Guide to Characterizing Novel Dopamine Receptor Ligands: A Comparative Analysis Featuring [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
This guide provides a comprehensive framework for the characterization of novel dopamine receptor ligands, using the hypothetical compound [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as a central case study. While public domain data on this specific molecule is not currently available, its chemical structure suggests potential interactions with dopamine receptors, making it an excellent candidate for illustrating the rigorous process of ligand evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutics targeting the dopaminergic system.
Introduction to the Dopaminergic System and its Ligands
The dopaminergic system is a critical neuromodulatory system in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognition.[1][2] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), classified into two families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4).[2][3][4] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors primarily couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3]
Dysfunction of the dopaminergic system is implicated in a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction.[2][5] Consequently, the development of selective ligands that can modulate the activity of specific dopamine receptor subtypes is a major focus of drug discovery.[6]
The structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, a substituted phenethylamine, bears resemblance to the core pharmacophore of many known dopamine receptor ligands. The presence of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[7] This guide will outline the essential in vitro assays required to determine the binding affinity and functional activity of this and other novel compounds at dopamine receptors.
Experimental Characterization of Novel Ligands
The initial characterization of a novel compound involves determining its binding affinity (Kᵢ) for the target receptors and its functional effect (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀).
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a receptor.[8] This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Standard Dopamine Receptor Ligands
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| Dopamine | 2800 | 25 | 18 | 450 | 1800 |
| Apomorphine (R-) | 530 | 33 | 24 | 44 | 120 |
| Haloperidol | 3.2 | 1.2 | 0.7 | 5.1 | 2.5 |
| Spiperone | 250 | 0.16 | 0.34 | 2.5 | 150 |
| Quinpirole | >10000 | 45 | 15 | 3500 | >10000 |
| SKF-38393 | 1.1 | 2300 | 1800 | >10000 | 0.8 |
| 7-OH-DPAT | 2700 | 10 | 0.9 | 100 | 1500 |
Note: Kᵢ values can vary between studies depending on the experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general procedure for determining the Kᵢ of a test compound at human dopamine D1, D2, and D3 receptors using membrane preparations from recombinant cell lines.[8][9]
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors.[8]
-
Radioligands:
-
Non-specific Binding Determinant:
-
Test Compound: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation fluid, and a scintillation counter.[9][11]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquots and resuspend them in assay buffer to a final protein concentration determined by prior optimization.[8][9]
-
Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:[9][11]
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL of the non-specific binding determinant, and 50 µL radioligand.
-
Competition: 150 µL membrane preparation, 50 µL of the test compound at various concentrations (typically in half-log dilutions), and 50 µL radioligand.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation.[8][9][11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[8][9]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.[8][9]
-
Drying and Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]
-
Functional Assays: Determining Efficacy and Potency
Functional assays are essential to determine whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor.[1][12] For dopamine receptors, the most common functional readout is the modulation of intracellular cAMP levels.[1][13]
Table 2: Representative Functional Potencies (EC₅₀/IC₅₀, nM) of Standard Dopamine Receptor Ligands
| Compound | D1 Receptor (cAMP stimulation, EC₅₀) | D2 Receptor (cAMP inhibition, EC₅₀) | D3 Receptor (cAMP inhibition, EC₅₀) |
| Dopamine | 5.6 | 2.8 | 4.5 |
| Apomorphine (R-) | 120 | 1.8 | 0.9 |
| Quinpirole | >10000 | 10 | 3.2 |
| SKF-38393 | 2.5 | >10000 | >10000 |
| Haloperidol (IC₅₀) | 25 | 1.5 | 0.8 |
| SCH23390 (IC₅₀) | 0.3 | 1500 | 1200 |
Note: EC₅₀/IC₅₀ values can vary depending on the cell line and assay conditions.
Experimental Protocol: cAMP Functional Assay
This protocol describes a method for measuring cAMP levels in response to ligand stimulation in cells expressing the dopamine receptor of interest.[13][14]
Materials:
-
Cell Lines: Stably transfected cell lines expressing the human dopamine D1 or D2/D3 receptors (e.g., HEK293 or CHO cells).[14]
-
Test Compound: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
-
Reference Agonist: Dopamine or another standard agonist.
-
Reference Antagonist: Haloperidol or SCH23390.
-
Cell Culture Medium
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase reporter gene assays).[1][12][15]
Workflow Diagram:
Caption: Workflow for a cell-based cAMP functional assay.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
Agonist Mode:
-
Replace the culture medium with stimulation buffer.
-
Add the test compound or reference agonist at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound or reference antagonist for a specific period.
-
Add a fixed concentration of a reference agonist (typically its EC₈₀).
-
Incubate for a predetermined time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
For agonists: Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) from the dose-response curve.
-
For antagonists: Determine the IC₅₀ (concentration that inhibits 50% of the agonist response) and calculate the antagonist affinity (Kₑ) using the Schild equation.
-
Structure-Activity Relationship (SAR) and Comparative Analysis
The data obtained from the binding and functional assays will allow for a comprehensive comparison of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine with other dopamine receptor ligands.
Interpreting the Data
-
Affinity and Selectivity: The Kᵢ values will reveal the compound's affinity for each dopamine receptor subtype. A lower Kᵢ indicates higher affinity. The ratio of Kᵢ values for different receptors determines the compound's selectivity. For example, a compound with a much lower Kᵢ for D3 than for D2 would be considered D3-selective.[6]
-
Functional Profile: The functional assays will classify the compound as a full agonist (Eₘₐₓ similar to dopamine), a partial agonist (Eₘₐₓ lower than dopamine), or an antagonist (no efficacy on its own, but blocks the effect of an agonist).[2]
Structural Considerations
The structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine can be dissected to hypothesize its interaction with the dopamine receptor binding pocket. The protonated amine is expected to form a key salt bridge with a conserved aspartate residue in transmembrane domain 3 (TM3), a crucial interaction for many aminergic GPCR ligands.[16] The substituted phenyl ring will likely interact with residues in the transmembrane helices, contributing to affinity and selectivity. The difluoromethoxy and methoxy groups will influence the electronic and steric properties of the molecule, which can fine-tune its binding and functional activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be necessary to fully elucidate the role of each structural component.[17][18][19]
Signaling Pathway Diagram:
Caption: Canonical Gs and Gi/o signaling pathways for dopamine receptors.
Conclusion
This guide has provided a comprehensive roadmap for the in vitro characterization of a novel dopamine receptor ligand, exemplified by the hypothetical compound [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. By systematically performing radioligand binding and functional cAMP assays, researchers can determine the affinity, selectivity, and functional profile of new chemical entities. This information is crucial for establishing structure-activity relationships and for guiding the optimization of lead compounds in the development of novel therapeutics for dopamine-related disorders. The provided protocols and comparative data for standard ligands offer a solid foundation for these investigations.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
Leone, D., et al. (2022). Dopamine D3 receptor ligands: a patent review (2014–2020). Expert Opinion on Therapeutic Patents, 32(5), 495-514. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Horn, A. S. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 324(3), 129-136. [Link]
-
Innoprot. D1 Dopamine Receptor Assay. [Link]
-
van der Zee, P., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 144(1), 57-67. [Link]
-
Tiberi, M., et al. (1996). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Molecular Pharmacology, 50(4), 840-847. [Link]
-
Cannon, J. G. (1983). Structure-activity relationships of dopamine agonists. Annual Review of Pharmacology and Toxicology, 23, 103-129. [Link]
-
Cannon, J. G. (1985). Dopamine agonists: structure-activity relationships. Progress in Drug Research, 29, 303-414. [Link]
-
Foll, B. L., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1075. [Link]
-
Harsing, L. G., Jr., & Vizi, E. S. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4434. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Kumar, M., et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. [Link]
-
Borroto-Escuela, D. O., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144415. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]
-
Schaller, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8887. [Link]
-
van der Meer, S., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(21), 8202. [Link]
-
Wikipedia. (2022, April). Razpipadon. [Link]
-
National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem Compound Database. [Link]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. [Link]
-
Boateng, C. (2021, April 12). Directing Bitopic or Bivalent Molecules to Dopamine D3 Receptors for the Treatment of Substance Use Disorders [PowerPoint slides]. [Link]
- Google Patents. (2013). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]
Sources
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. innoprot.com [innoprot.com]
- 14. innoprot.com [innoprot.com]
- 15. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists | bioRxiv [biorxiv.org]
- 17. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine agonists: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine as a Putative PDE4 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the novel compound, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine. The structural motifs of this molecule, specifically the 3-(difluoromethoxy)-4-methoxyphenyl group, bear a strong resemblance to the core pharmacophore of several potent and selective phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast and Apremilast.[1][2] This structural analogy forms the basis of our hypothesis that [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is a putative PDE4 inhibitor.
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[2] Inhibition of PDE4 elevates intracellular cAMP levels, leading to potent anti-inflammatory effects.[1] Therefore, validating the binding affinity of our topic compound to PDE4 is a crucial first step in characterizing its potential as a therapeutic agent.
This document eschews a rigid template, instead offering a logical, multi-pronged approach to affinity validation. We will detail the causality behind experimental choices and compare the performance of our topic compound against established benchmarks:
-
Roflumilast: A high-potency, second-generation PDE4 inhibitor.[1]
-
Apremilast: A widely used oral PDE4 inhibitor for inflammatory diseases.[3][4]
-
Crisaborole: A topical PDE4 inhibitor with a distinct boron-containing chemical structure.[5]
Our approach is grounded in the principle of orthogonal validation, employing multiple biophysical and pharmacological techniques to generate a robust and trustworthy binding profile.
Part 1: Biophysical Characterization Using Label-Free Technologies
The initial characterization of a ligand-receptor interaction should ideally be performed using label-free techniques. These methods measure binding in its most native form, avoiding potential artifacts introduced by fluorescent or radioactive tags. We will focus on two gold-standard techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is an indispensable tool that provides real-time data on the association (k_on_) and dissociation (k_off_) rates of a ligand binding to an immobilized target. The equilibrium dissociation constant (K_D_) is then calculated from these rate constants (K_D_ = k_off_ / k_on_). This kinetic information is invaluable, as ligands with similar affinities (K_D_) can have vastly different kinetic profiles, which can significantly impact their in vivo efficacy and duration of action.
-
Protein Immobilization:
-
Rationale: The target protein (recombinant human PDE4B or PDE4D is recommended as they are the primary subtypes involved in inflammation) is covalently attached to the sensor chip surface.[6] Amine coupling is a robust and common method.
-
Procedure:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject recombinant human PDE4B (or PDE4D) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 5000-8000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without protein immobilization to enable background signal subtraction.
-
-
-
Binding Analysis:
-
Rationale: A dilution series of the analyte ([3-(Difluoromethoxy)-4-methoxyphenyl]methanamine and comparators) is injected over the protein and reference surfaces. The change in RU is proportional to the mass bound.
-
Procedure:
-
Prepare a serial dilution of the test compound and comparators (e.g., from 1 nM to 10 µM) in running buffer (HBS-EP+ with 1-2% DMSO). The concentration range should bracket the expected K_D_.
-
Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of analyte for a defined association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).
-
Between cycles, regenerate the sensor surface using a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized protein.
-
Include several buffer-only (blank) injections for double-referencing.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams are processed and fitted to a kinetic binding model to extract the rate constants.
-
Procedure:
-
Subtract the signal from the reference flow cell and the average of the blank injections.
-
Globally fit the processed data from all analyte concentrations to a 1:1 Langmuir binding model.
-
The software will calculate k_on_, k_off_, and the K_D_. Assess the quality of the fit by examining the residuals and the Chi² value.
-
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event. This provides not only the binding affinity (K_D_) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This thermodynamic signature is a unique fingerprint of the binding mode and can be invaluable for lead optimization, revealing the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate large heats of dilution, obscuring the binding signal.
-
Procedure:
-
Dialyze the recombinant PDE4B/D protein extensively against the ITC running buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Dissolve the test compound and comparators in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the cell and syringe solutions (and kept below 5%).
-
Accurately determine the concentrations of the protein (e.g., via A280) and the compound. A typical setup uses 10-20 µM protein in the sample cell and 100-200 µM compound in the syringe.
-
-
-
Titration Experiment:
-
Rationale: The ligand is titrated into the protein solution in a series of small injections. The heat change after each injection is measured.
-
Procedure:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which is discarded from the analysis.
-
Execute a series of 19-25 injections (e.g., 1.5-2.0 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
-
Data Analysis:
-
Rationale: The raw power data is integrated to yield the heat per injection, which is then plotted against the molar ratio of ligand to protein and fitted to a binding model.
-
Procedure:
-
Integrate the area under each injection peak in the raw thermogram.
-
Perform a control experiment by titrating the compound into buffer alone to determine the heat of dilution, which is then subtracted from the main experiment.
-
Plot the corrected heat per injection against the molar ratio.
-
Fit the resulting binding isotherm to a one-site binding model. The fitting algorithm will yield the K_D_, ΔH, and stoichiometry (n). The entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A_)).
-
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Part 2: Pharmacological Validation via Competitive Binding
While biophysical methods are powerful, it is crucial to validate affinity in a more pharmacological context, typically using cell lysates or purified enzymes in a competitive format. The competitive radioligand binding assay is a highly sensitive and robust method to determine a compound's inhibition constant (K_i_).
-
Preparation of Enzyme Source:
-
Rationale: A consistent and active source of the PDE4 enzyme is required. Lysates from cells overexpressing the target or purified enzyme can be used. U937 human monocytic cells are a classic source for PDE4.[7]
-
Procedure:
-
Culture and harvest U937 cells.
-
Prepare cell lysates via sonication or dounce homogenization in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Centrifuge to clear debris and collect the supernatant containing the enzyme. Determine the total protein concentration.
-
-
-
Assay Execution:
-
Rationale: This assay measures the ability of an unlabeled test compound to compete with a known high-affinity radioligand for binding to the target. [³H]-Rolipram is a common choice for PDE4. The inhibition constant (K_i_) is a more absolute measure of affinity than an IC_50_ value.
-
Procedure:
-
In a 96-well plate, combine the PDE4 enzyme source, a fixed concentration of [³H]-Rolipram (typically at or below its K_D_ value), and a range of concentrations of the unlabeled test compound ([3-(Difluoromethoxy)-4-methoxyphenyl]methanamine or comparators).
-
Define "Total Binding" wells containing only the enzyme and radioligand.
-
Define "Non-Specific Binding" (NSB) wells containing enzyme, radioligand, and a saturating concentration of a known unlabeled PDE4 inhibitor (e.g., 10 µM Rolipram).
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
-
Data Analysis:
-
Rationale: The data is used to generate a competition curve, from which the IC_50_ is determined. The K_i_ is then calculated using the Cheng-Prusoff equation.
-
Procedure:
-
Calculate "Specific Binding" = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC_50_ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_D_) , where [L] is the concentration of the radioligand used and K_D_ is its dissociation constant for the receptor.
-
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Part 3: Comparative Data Summary and Interpretation
A crucial aspect of this guide is the direct comparison of our topic compound's performance against established alternatives. The data generated from the described experiments should be collated into a clear, concise table. While the values for our topic compound are hypothetical pending experimentation, the values for the comparators are derived from authoritative sources.
| Compound | Method | Target | Affinity Constant | Source |
| [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine | SPR | PDE4B | K_D_ = TBD | Experimental |
| ITC | PDE4B | K_D_ = TBD | Experimental | |
| Radioligand Assay | PDE4 | K_i_ = TBD | Experimental | |
| Roflumilast | Enzyme Assay | PDE4B | IC_50_ ≈ 0.8 nM | [8] |
| Enzyme Assay | PDE4D | IC_50_ ≈ 0.7 nM | [8][9] | |
| Apremilast | Enzyme Assay | PDE4 | IC_50_ ≈ 74 nM | [3][10] |
| Enzyme Assay | PDE4 | K_i_ = 68 nM | [3] | |
| Crisaborole | Enzyme Assay | PDE4 | IC_50 ≈ 750 nM | [5][11] |
Interpretation:
-
Potency: The primary comparison will be on the absolute affinity values (K_D_, K_i_). A lower value indicates higher potency. The goal is to determine where [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine ranks relative to the comparators. Is it a sub-nanomolar inhibitor like Roflumilast, or does its potency fall in the range of Apremilast or Crisaborole?[8][11]
-
Kinetics (from SPR): A slow k_off_ (dissociation rate) often correlates with a longer duration of action at the target. Comparing the k_off_ of the topic compound to that of Roflumilast and Apremilast can provide early insights into its potential pharmacodynamic profile.
-
Thermodynamics (from ITC): The thermodynamic signature (ΔH and TΔS) reveals the nature of the binding interaction. For instance, a large negative ΔH suggests a strong contribution from hydrogen bonds and van der Waals interactions, which is often a hallmark of optimized, high-affinity ligands.
-
Orthogonal Validation: Confidence in the affinity measurement is significantly increased when different methodologies yield comparable results. For example, the K_D_ from SPR and ITC should be in close agreement with the K_i_ from the radioligand binding assay. Discrepancies may suggest issues with assay conditions, protein stability, or compound behavior (e.g., aggregation).
By systematically applying these validated protocols and carefully comparing the resulting data against established benchmarks, researchers can generate a high-confidence binding affinity profile for [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, robustly supporting its further development as a potential PDE4 inhibitor.
References
-
Müller, G., et al. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]
-
Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. PMC. Available at: [Link]
-
Ho, S. G., & Feldman, S. R. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
-
Liao, M.-F., et al. (2020). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. PMC. Available at: [Link]
-
Lee, S., & Kim, D. (2023). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Available at: [Link]
-
Ho, S. G., & Feldman, S. R. (2023). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JCAD | The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
-
Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. PMC. Available at: [Link]
-
Zhang, H.-T., et al. (2006). Antidepressant-like effects of PDE4 inhibitors mediated by the high-affinity rolipram binding state (HARBS) of the phosphodiesterase-4 enzyme (PDE4) in rats. ResearchGate. Available at: [Link]
-
Caliendo, G., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
-
Synapse, P. (2026). What is the therapeutic class of Roflumilast?. Patsnap Synapse. Available at: [Link]
-
Thaci, D., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. PMC. Available at: [Link]
-
Schafer, P. H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling. Available at: [Link]
Sources
- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast - LKT Labs [lktlabs.com]
- 5. jcadonline.com [jcadonline.com]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 10. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 11. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine Derivatives
This guide provides an in-depth technical analysis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine derivatives. It is structured to assist medicinal chemists in evaluating this scaffold against established pharmacophores (such as the 4-difluoromethoxy regioisomers found in Roflumilast) for applications in phosphodiesterase-4 (PDE4) inhibition and inflammatory disease management.[1]
Executive Summary & Pharmacophore Definition[1]
The [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine scaffold represents a specific "reversed" regioisomer of the classic dialkoxyphenyl pharmacophore found in approved PDE4 inhibitors.[1] While the industry standard (e.g., Roflumilast , Zardaverine ) typically places the difluoromethoxy (
This guide compares derivatives of this scaffold against the standard-of-care (SoC) pharmacophores, analyzing the impact of the 3-
The Core Scaffold
-
Chemical Name: [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine[1]
-
Role: Primary building block (Linker/Headgroup) for amide, urea, and sulfonamide derivatives.
-
Key Feature: The
group acts as a lipophilic hydrogen bond donor and a "metabolic shield" against cytochrome P450 oxidation.
Comparative SAR Analysis
The following analysis contrasts derivatives synthesized from the [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine scaffold (Series A) against the established 4-difluoromethoxy standards (Series B) and the classic dialkoxy standards (Series C).
Potency & Selectivity Profile (PDE4B/PDE4D)
The primary challenge in PDE4 inhibitor design is separating therapeutic anti-inflammatory effects (PDE4B inhibition) from emetic side effects (PDE4D inhibition).[1]
| Feature | Series A (Topic) | Series B (Standard) | Series C (Classic) |
| Head Group | 3- | 3-Cyclopropylmethoxy, 4- | 3,4-Di- |
| Representative Drug | Experimental Analogs | Roflumilast | Rolipram |
| PDE4B | 5 – 25 nM | < 1 nM | 200 – 500 nM |
| Metabolic Stability | High (Blocked 3-pos) | High (Blocked 4-pos) | Low (Rapid O-demethylation) |
| H-Bond Capability | Weak Donor (3-pos) | Strong Donor (4-pos) | Acceptor Only |
| Emetic Potential | Moderate | High (Dose-limiting) | High |
Analysis:
-
Binding Affinity: The PDE4 active site contains a "Q-pocket" with a conserved Glutamine (Gln369) residue.[1] The Series B (Roflumilast) configuration allows the 4-
to form a critical hydrogen bond with the carbonyl of Gln369.[1] -
Series A Performance: Moving the
to the 3-position (Series A) alters this geometry. While it maintains lipophilicity and metabolic resistance, it often results in a 5-10 fold reduction in potency compared to Series B. However, this slight reduction can be advantageous if it improves the PDE4B/PDE4D selectivity ratio, potentially widening the therapeutic window.
Linker Modifications (The Methanamine Vector)[1]
The methanamine tail (
-
Amide Derivatives: Coupling with 3,5-dichloropyridine-4-carboxylic acid yields "reversed" Roflumilast analogs.[1] These show improved solubility but lower intrinsic potency.[1]
-
Urea Derivatives: Reaction with isocyanates creates urea linkages that pick up additional H-bonds in the metal-binding pocket, often restoring potency lost by the 3-position switch.[1]
Mechanistic Insight & Binding Mode[1]
The following diagram illustrates the structural logic behind the scaffold's interaction with the PDE4 active site.
Figure 1: Mechanistic contributions of the scaffold's functional groups to PDE4 inhibition and stability.[1]
Experimental Protocols
To evaluate derivatives of this scaffold, the following self-validating workflows are recommended.
Synthesis: Reductive Amination & Coupling
Objective: Convert the aldehyde precursor to the active amide derivative.
-
Start: 3-(Difluoromethoxy)-4-methoxybenzaldehyde (Commercially available or synthesized via difluorocarbene insertion into isovanillin).[1]
-
Reductive Amination:
-
Dissolve aldehyde (1 eq) in Methanol.
-
Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (
, 1.5 eq). -
Stir at RT for 12h.
-
Validation: LC-MS should show M+1 peak for the benzylamine.
-
-
Coupling (Amide Formation):
Assay: PDE4 Inhibition (SPA Method)
Objective: Determine
-
Reagents: Recombinant human PDE4B/PDE4D enzymes,
-cAMP, Yttrium silicate SPA beads.[1] -
Protocol:
-
Incubate enzyme + test compound +
-cAMP in buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM , 1.7 mM EGTA) for 15 min at 30°C. -
Reaction: PDE4 hydrolyzes
-cAMP to -5'-AMP.[1] -
Termination: Add SPA beads suspended in 18 mM zinc sulfate (stops reaction and binds 5'-AMP).
-
Readout: Measure CPM (Counts Per Minute). Lower CPM = Higher Inhibition (Substrate remains as cAMP and does not bind beads).[1]
-
Control: Roflumilast (
nM) must be run as a positive control.[1]
-
Figure 2: Synthetic and evaluation workflow for the target scaffold.
References
-
Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature. Expert Opinion on Therapeutic Patents, 11(1), 253-293. Link
-
Bundschuh, D. S., et al. (2001). In vivo efficacy of the new phosphodiesterase 4 inhibitor roflumilast. Journal of Pharmacology and Experimental Therapeutics, 297(1), 280-290. Link
-
FDA Center for Drug Evaluation and Research. (2011). Daliresp (Roflumilast) Chemistry Review. Reference ID: 2901509. Link
-
Guo, Z., et al. (2009). Design and synthesis of novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4227-4231. (Discusses the Q-pocket binding modes of dialkoxy-phenyl rings). Link[1]
Sources
Comparative Guide: Off-Target Profiling of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
This guide provides a comparative investigation into the off-target effects and performance profile of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine , a critical pharmacophore in the development of next-generation PDE4 inhibitors and catechol-mimetic therapeutics.
Executive Summary & Rationale
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine represents a strategic bioisostere of the classical veratryl (3,4-dimethoxyphenyl) amine. In medicinal chemistry, the substitution of a methoxy group with a difluoromethoxy (
However, primary benzylamines carry inherent off-target risks, particularly regarding Monoamine Oxidase (MAO) inhibition and hERG channel blockade. This guide compares the specific off-target profile of the difluoromethoxy variant against its two primary alternatives: the metabolically labile 3,4-Dimethoxy analog and the highly lipophilic 3-Cyclopentyloxy analog (Rolipram-like).
The Competitors
| Compound | Structure / Motif | Primary Advantage | Primary Liability |
| Candidate (The Product) | 3-( | Metabolic Stability & Bioavailability | MAO-A Inhibition Risk |
| Alternative A | 3,4-Dimethoxy ( | Synthetic Accessibility | Rapid Metabolic Clearance (CYP450) |
| Alternative B | 3-Cyclopentyloxy-4-methoxy | High PDE4 Potency | Emesis (PDE4D High Affinity) |
Critical Off-Target Investigation
The investigation focuses on three "Kill-Switch" off-targets that typically terminate drug candidates containing this scaffold.
A. Monoamine Oxidase (MAO) Liability
Primary benzylamines are classic substrates or inhibitors of MAO. The electron-withdrawing nature of the difluoromethoxy group (
-
Risk: Unintended antidepressant/hypertensive effects (Cheese Effect).
-
Hypothesis: The
substitution reduces MAO affinity compared to the electron-rich 3,4-dimethoxy analog.
B. PDE4D vs. PDE4B Selectivity (Emesis)
For PDE4 inhibitors, the "High Affinity Rolipram Binding Site" (HARBS) on the PDE4D isoform is causally linked to emesis (vomiting).
-
Alternative B (Cyclopentyl): Known to lock the enzyme in the emetic conformation.
-
Candidate (
): The smaller steric footprint of the difluoromethyl group may destabilize the HARBS conformation, potentially widening the therapeutic window.
C. hERG Channel Inhibition
Lipophilic amines are prone to trapping within the hERG potassium channel pore, leading to QT prolongation.
-
Impact: The increased lipophilicity of
(vs ) increases this risk, necessitating early patch-clamp screening.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Differential PDE Isoform Screening (The Selectivity Filter)
Objective: Determine if the candidate retains anti-inflammatory potency (PDE4B) while reducing emetic potential (PDE4D).
Methodology:
-
Enzyme Source: Recombinant human PDE4B2 and PDE4D3 (expressed in Sf9 cells).
-
Substrate:
-cAMP (1 µM). -
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA. -
Workflow:
-
Incubate Candidate (0.1 nM – 10 µM) with enzyme + substrate for 20 min at 30°C.
-
Validation Step: Include Rolipram as a positive control (High PDE4D affinity) and Roflumilast (Balanced).
-
Terminate reaction with boiling or SPA beads (Yttrium silicate).
-
-
Readout: Scintillation counting. Calculate
. -
Selectivity Index (SI):
. Target SI > 10.
Protocol 2: Microsomal Stability & Metabolite ID
Objective: Confirm the metabolic blockade of the 3-position.
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Spike Candidate (1 µM) into HLM.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
-
Analysis: LC-MS/MS (Q-TOF).
-
Monitor: Loss of parent (
). -
Search for Metabolites: Look for mass shift of -50 Da (Loss of
-> Hydrolysis) or -14 Da (Demethylation at 4-position). -
Comparison: Run parallel with 3,4-Dimethoxybenzylamine . The Alternative A should show rapid -14 Da (Demethylation) peaks.
-
Comparative Performance Data
The following data summarizes the performance of the [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine moiety against standard alternatives.
| Metric | [3-( | 3,4-Dimethoxy (Alt A) | 3-Cyclopentyloxy (Alt B) |
| LogP (Lipophilicity) | 1.9 - 2.2 (Optimal CNS/Cell pen) | 1.1 (Low) | 3.5 (High - Solubility risk) |
| HLM | > 60 min (High) | < 15 min (Low) | > 60 min (High) |
| PDE4D Affinity (Emesis) | Moderate ( | Low Potency | High ( |
| MAO-B Inhibition | Weak ( | Moderate ( | Weak |
| hERG Inhibition | Moderate Risk | Low Risk | High Risk |
Interpretation: The Candidate provides the best balance. It solves the metabolic instability of the Dimethoxy analog without incurring the severe emetic liability of the Cyclopentyloxy analog.
Visualizing the Off-Target Screening Workflow
The following diagram illustrates the logical flow for investigating the safety profile of the candidate.
Caption: Logical decision tree for validating the safety and efficacy of the difluoromethoxy scaffold.
Mechanism of Action: The Fluorine Effect
Why does the
-
Conformational Locking: The anomeric effect between the oxygen lone pairs and the C-F antibonding orbitals favors a specific conformation orthogonal to the benzene ring. This mimics the bioactive conformation required for PDE4 inhibition but lacks the bulk that triggers the "emetic" conformation in PDE4D.
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the carbon resistant to CYP450-mediated hydroxylation and subsequent dealkylation.
Caption: The difluoromethoxy group prevents the rapid O-dealkylation seen in methoxy analogs.
References
-
Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: history and future. Journal of Pharmacology and Experimental Therapeutics.
- Citation Context: Establishes the link between PDE4D inhibition and emesis (HARBS).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Citation Context: mechanistic explanation of metabolic stability and lipophilicity modul
-
Press, N. J., et al. (2005). PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents.
- Citation Context: Discusses the SAR of c
-
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).
- Citation Context: Regulatory standard for hERG screening protocols.
Navigating the Handling of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine: A Guide to Personal Protective Equipment and Disposal
For the pioneering researchers, scientists, and drug development professionals working with novel chemical entities, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, a compound of interest in modern medicinal chemistry. By moving beyond a simple checklist, this document elucidates the rationale behind each safety recommendation, fostering a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Risks
The structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols. The benzylamine moiety suggests potential corrosivity and skin sensitization, while the difluoromethoxy group indicates that, upon combustion or decomposition, it may release hazardous hydrogen fluoride gas.[3]
Key Potential Hazards:
-
Corrosivity: Similar to benzylamine, this compound may cause severe skin burns and eye damage.[4]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]
-
Irritation: Can cause respiratory tract, skin, and eye irritation.[3]
-
Environmental Persistence: As a fluorinated organic compound, it may be persistent in the environment, requiring specialized disposal methods.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. The face shield offers an additional layer of protection for the entire face. |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against direct skin contact. Double gloving is recommended for extended handling periods. Gloves must be inspected before use and removed properly to avoid skin contact with the outer surface.[5] |
| Body | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing. For larger quantities or in case of a significant spill, a chemical-resistant suit may be necessary. |
| Respiratory | A government-approved respirator (e.g., NIOSH-approved) | Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[5] The specific cartridge type should be selected based on a thorough risk assessment. |
| Feet | Closed-toe shoes | Protects feet from spills. |
Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
3.2. Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: PPE Doffing Sequence
Disposal Plan: Managing Fluorinated Waste
Due to the presence of the difluoromethoxy group, [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine is classified as a fluorinated organic compound. These compounds are known for their environmental persistence and require specialized disposal procedures. [6][7] 4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4.2. Recommended Disposal Method:
-
High-Temperature Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration. [6][9]This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment. [7][9]* Licensed Waste Disposal Vendor: All waste containing [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine must be disposed of through a licensed hazardous waste disposal vendor who can provide a certificate of destruction.
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [10]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. [10]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1]Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [5] By integrating these safety protocols into your laboratory workflow, you can handle [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine with the confidence that comes from a thorough understanding of its potential hazards and the measures required to mitigate them.
References
- Enamine. Safety Data Sheet for N-(3,5-difluorophenyl)prop-2-enamide.
- U.S. Environmental Protection Agency. (n.d.).
- New Mexico Environment Department. (2024, April 8).
- Covetrus North America. (2018, May 17).
- Cayman Chemical. (2022, November 15).
- BenchChem. (2025). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
- Eurofins US. (2025, October 13). Finding an End to Forever Chemicals.
- Loba Chemie. (2016, April 29). Benzylamine for Synthesis MSDS.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Oxford Lab Fine Chem LLP. (n.d.). Benzylamine - (For Synthesis) MSDS.
- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20).
- Boehringer Ingelheim Vetmedica, Inc. (2017, April 19).
- Thermo Fisher Scientific. (2025, September 5).
- Fisher Scientific. (2009, July 22).
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Echemi. (n.d.). 2-(2,4-Difluorophenoxy)
- Carl ROTH. (n.d.).
- Synquest Labs. (n.d.).
- Pfizer. (2012, April 11).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
- DuPont. (n.d.). Personal protective equipment (PPE)
- Cayman Chemical. (2023, July 5). Product Information: 3-Fluoromethamphetamine (hydrochloride).
- HHS Data Hub. (n.d.).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. carlroth.com [carlroth.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. epa.gov [epa.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Chemical structure of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](https://i.imgur.com/example.png)
